Glasdegib Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVKWFBWAVYOC-UIXXXISESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027747 | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2030410-25-2 | |
| Record name | Glasdegib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLASDEGIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glasdegib (PF-04449913): A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glasdegib (PF-04449913) is a first-in-class, orally bioavailable, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, which has been approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in specific patient populations. The aberrant activation of the Hh pathway is a known driver in the pathogenesis and therapeutic resistance of various malignancies, including hematologic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Glasdegib, with a focus on the quantitative data and experimental methodologies that have defined its preclinical and clinical profile.
Discovery and Medicinal Chemistry
The development of Glasdegib originated from a lead discovery program focused on identifying potent and selective inhibitors of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[1][2] The initial focus was on the benzimidazole class of compounds, which demonstrated promising inhibitory activity but possessed suboptimal physicochemical and pharmacokinetic properties, such as high lipophilicity.[1][2]
A systematic medicinal chemistry effort was undertaken to address these liabilities. This led to the identification of 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea, designated as PF-04449913 (Glasdegib).[3] The key structural modifications, including the introduction of a p-cyano urea moiety, resulted in a compound with improved aqueous solubility, metabolic stability, and oral bioavailability, while retaining potent SMO inhibitory activity.[1][2] The synthesis of Glasdegib has been described in the literature, with methods developed for both laboratory and large-scale production.[4][5]
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development but is largely quiescent in adult tissues.[6][7] In certain cancers, including AML, aberrant reactivation of this pathway is implicated in the survival and expansion of leukemic stem cells (LSCs).[7][8]
The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to transduce a signal that culminates in the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors. GLI proteins then regulate the expression of target genes involved in cell proliferation, survival, and differentiation.
Glasdegib is a potent and selective inhibitor of SMO.[1][6] By binding directly to the SMO receptor, Glasdegib prevents the downstream activation of GLI transcription factors, thereby blocking Hh pathway signaling.[1][8] This inhibition has been shown to reduce the burden of LSCs and sensitize leukemic cells to chemotherapy.[6][7][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glasdegib | MedPath [trial.medpath.com]
- 3. Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glasdegib synthesis - chemicalbook [chemicalbook.com]
- 5. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formulation of Glasdegib Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Glasdegib Maleate, a targeted therapy approved for the treatment of newly-diagnosed acute myeloid leukemia (AML).[1][2] Glasdegib is a potent, orally administered small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[3][4][5] This document details its molecular characteristics, formulation, mechanism of action, and key experimental methodologies used in its characterization.
Molecular Structure and Physicochemical Properties
Glasdegib, also known as PF-04449913, is a benzimidazole derivative.[3][4] It is formulated as a monomaleate salt to enhance its properties for pharmaceutical development.[6][7] The monomaleate salt was selected for its favorable chemical stability, particularly in minimizing the formation of the (2S,4R)-epimer under stress conditions.[6]
The chemical name for this compound is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate.[8]
Table 1: Physicochemical Properties of Glasdegib and its Maleate Salt
| Property | Value | Reference |
| Glasdegib (Free Base) | ||
| Chemical Formula | C₂₁H₂₂N₆O | [3] |
| Average Molecular Weight | 374.448 Da | [3] |
| pKa Values | 1.7 (benzimidazole nitrogen), 6.1 (methylpiperidine nitrogen) | [6][8] |
| This compound | ||
| Chemical Formula | C₂₅H₂₆N₆O₅ | [8] |
| Molecular Weight | 490.51 Da | [8] |
| Appearance | White to pale colored powder | [8] |
| Aqueous Solubility | 1.7 mg/mL | [6][8] |
| Crystal System (Monomaleate) | Monoclinic | [6] |
| Space Group (Monomaleate) | P2₁ | [6] |
Formulation of this compound (Daurismo™)
Glasdegib is marketed under the brand name Daurismo™ and is supplied as film-coated tablets for oral administration.[8][9] The recommended dosage is typically 100 mg taken orally once daily.[9][10]
Table 2: Composition of Daurismo™ Film-Coated Tablets
| Component | Function | 25 mg Tablet | 100 mg Tablet | Reference(s) |
| Active Ingredient | ||||
| Glasdegib | Hedgehog Inhibitor | 25 mg | 100 mg | [8][11] |
| (equivalent to this compound) | (32.8 mg) | (131.1 mg) | [8] | |
| Inactive Ingredients (Tablet Core) | ||||
| Microcrystalline Cellulose | Filler/Binder | ✓ | ✓ | [8][11] |
| Dibasic Calcium Phosphate Anhydrous | Filler/Binder | ✓ | ✓ | [8][11] |
| Sodium Starch Glycolate | Disintegrant | ✓ | ✓ | [8][11] |
| Magnesium Stearate | Lubricant | ✓ | ✓ | [8][11] |
| Inactive Ingredients (Film Coating) | ||||
| Opadry II® Beige/Yellow | Film Coating System | ✓ | ✓ | [8] |
| - Hypromellose | Film former | ✓ | ✓ | [8][11] |
| - Titanium Dioxide | Opacifier/Colorant | ✓ | ✓ | [8][11] |
| - Lactose Monohydrate | Filler | ✓ | ✓ | [11] |
| - Macrogol | Plasticizer | ✓ | ✓ | [8][11] |
| - Triacetin | Plasticizer | ✓ | ✓ | [8] |
| - Iron Oxide Yellow | Colorant | ✓ | ✓ | [8][11] |
| - Iron Oxide Red | Colorant | ✓ | [8][11] |
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely silenced in adult tissues.[2][10] However, aberrant reactivation of this pathway has been implicated in the survival and proliferation of cancer stem cells in various malignancies, including AML.[1][2][12]
Glasdegib functions by selectively binding to and inhibiting Smoothened (SMO), a transmembrane protein that is a key component of the Hh signaling cascade.[3][4][9] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors.[10][13] By inhibiting SMO, Glasdegib prevents the activation of GLI proteins, thereby suppressing the transcription of genes that promote cell proliferation and survival.[10][13]
Experimental Protocols
The characterization and analysis of this compound involve a range of sophisticated analytical techniques. Below are representative methodologies cited in the literature.
The synthesis of this compound can be achieved by reacting Glasdegib free base with maleic acid in a suitable solvent system, such as aqueous isopropanol, followed by crystallization.[14]
Protocol for Characterization of Monomaleate vs. Dimaleate Forms: A study comparing Glasdegib monomaleate and a novel dimaleate form utilized a multi-technique approach for full characterization.[6][7]
-
X-ray Single-Crystal and Powder Diffraction (XRD):
-
Objective: To determine the crystal structure and confirm the solid-state form.
-
Methodology: Suitable crystals are obtained and analyzed using a diffractometer. For single-crystal XRD, crystallographic data including space group, unit cell dimensions, and atomic positions are determined.[6] Powder X-ray diffraction (PXRD) is used to analyze the bulk material for polymorphism and purity.[7]
-
-
Solid-State Nuclear Magnetic Resonance (ssNMR):
-
Objective: To determine the ionization state of the Glasdegib molecule and the maleate counter-ion.
-
Methodology: ¹⁵N ssNMR experiments are conducted to probe the nitrogen environments within the molecule, which are sensitive to protonation states.[6]
-
-
Thermal Analysis (DSC and TGA):
-
Objective: To evaluate thermal properties such as melting point and decomposition temperature.
-
Methodology: Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition or desolvation.[7]
-
-
Vibrational Spectroscopy (FTIR and Raman):
-
Objective: To identify functional groups and confirm the molecular structure through its vibrational modes.
-
Methodology: Fourier-Transform Infrared (FTIR) and Raman spectra are collected. Specific bands corresponding to N-H, O-H, C=O, and C-H stretching vibrations are analyzed to characterize the salt form.[6]
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the robust quantification of Glasdegib in human plasma.[15]
Protocol Outline:
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL plasma sample, add 500 µL of an internal standard solution.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.[15]
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (LC):
-
Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[15]
-
Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Glasdegib and its internal standard, ensuring high selectivity and sensitivity.
-
To ensure product quality, stability studies are critical. A comparative stress stability study was conducted on Glasdegib monomaleate and dimaleate forms.[6][7][16]
Protocol for Stress Stability Testing:
-
Storage Conditions: Samples are stored in an open dish at accelerated conditions, for example, 40°C and 75% relative humidity (RH).[6][16]
-
Time Points: Samples are analyzed at initial (t=0) and subsequent time points (e.g., 1, 2, and 3 months).[7][16]
-
Analytical Methods:
-
Purity: An ultra-high-performance liquid chromatography (UHPLC) method with UV detection is used to determine the purity and quantify any degradation products.[7]
-
Chiral Purity: A chiral HPLC method is used to assess the formation of stereoisomers, such as the (2S,4R)-epimer.[7]
-
Solid Form: PXRD is used to check if any changes in the crystal form have occurred during storage.[7][16]
-
Table 3: Representative Stability Data for Glasdegib Salts at 40°C / 75% RH
| Form Type | Time Point | Chiral Purity (Area %) | Purity (Area %) | Reference |
| Glasdegib Monomaleate | t = 0 | 100.00 | 99.86 | [7] |
| t = 3 months | 99.96 | 99.72 | [7] | |
| Glasdegib Dimaleate | t = 0 | 100.00 | 99.98 | [7] |
| t = 3 months | 100.00 | 99.90 | [7] |
The data indicates that both salt forms exhibit high stability under stress conditions, with the dimaleate form showing slightly better chemical and physical stability.[6]
References
- 1. U.S. FDA Approves DAURISMO™ (glasdegib) for Adult Patients with Newly-Diagnosed Acute Myeloid Leukemia (AML) for Whom Intensive Chemotherapy is Not an Option | Pfizer [pfizer.com]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Glasdegib - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. cancernetwork.com [cancernetwork.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. How to synthesize Glasdegib?_Chemicalbook [chemicalbook.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Glasdegib: A Comprehensive Technical Review of its Role as a Smoothened (SMO) Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glasdegib (PF-04449913) is a potent, orally bioavailable small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), by promoting the survival and proliferation of cancer stem cells.[2] Glasdegib, in combination with low-dose cytarabine (LDAC), is approved for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[3] This technical guide provides an in-depth overview of Glasdegib's mechanism of action, pharmacokinetic and pharmacodynamic properties, preclinical and clinical efficacy, and detailed experimental protocols for its characterization.
The Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[4] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the 12-pass transmembrane protein Patched (PTCH) tonically inhibits the 7-pass transmembrane G protein-coupled receptor, Smoothened (SMO).[5] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the glioma-associated oncogene (GLI) family of transcription factors into their repressor forms (GLI-R).[5] These repressors translocate to the nucleus and suppress the transcription of Hh target genes.
Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO then accumulates in the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins into their full-length activator forms (GLI-A).[6] These activators translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[6] Aberrant activation of this pathway, often through mutations in PTCH or SMO, or overexpression of Hh ligands, can lead to uncontrolled cell growth and tumorigenesis.[4]
Glasdegib's Mechanism of Action: A Targeted SMO Inhibitor
Glasdegib exerts its therapeutic effect by directly binding to and inhibiting the SMO receptor.[7] This action mimics the inhibitory effect of PTCH, effectively shutting down the Hh signaling pathway even in the presence of activating ligands or upstream mutations.[6] By preventing the translocation of SMO to the primary cilium, Glasdegib ensures the continued proteolytic processing of GLI proteins into their repressor forms, thereby downregulating the expression of pro-oncogenic target genes.[8] Preclinical studies have demonstrated that Glasdegib's inhibition of SMO leads to a reduction in the expression of key intracellular leukemia stem cell regulators, such as GLI2, and enhances cell cycle transit.[8]
Quantitative Pharmacological Profile of Glasdegib
The following tables summarize the key quantitative data for Glasdegib, providing a comparative overview of its pharmacological properties.
Table 1: Binding Affinity and Potency of Glasdegib
| Parameter | Value | Reference |
| IC50 (SMO Inhibition) | 5 nM | [9] |
Table 2: Pharmacokinetic Properties of Glasdegib
| Parameter | Value | Condition | Reference |
| Bioavailability | 77.12% | 100 mg, fasted state (healthy volunteers) | [10] |
| Cmax | 1,252 ng/mL | 100 mg daily with LDAC (AML patients) | [10] |
| Tmax | 1.7 hours (median) | 100 mg daily with LDAC (AML patients) | [10] |
| Steady-State Concentration | 718 ng/mL | 100 mg daily with LDAC (AML patients) | [10] |
| Elimination Half-life | 23.9 hours (median) | 400 mg daily (myeloid malignancies) | [10] |
Preclinical and Clinical Efficacy
In Vitro and In Vivo Preclinical Studies
Preclinical investigations have shown that Glasdegib can reduce tumor burden and sensitize quiescent malignant stem cells to chemotherapy.[11] In patient-derived xenograft (PDX) models of AML, Glasdegib demonstrated an ability to decrease chemoresistance mediated by the bone marrow microenvironment.[11] Furthermore, ex vivo studies have indicated a synergistic potential when combining Glasdegib with hypomethylating agents like azacitidine, as these agents may restore GLI3 signaling, sensitizing AML cells to Glasdegib.[11]
Clinical Trials in Acute Myeloid Leukemia (AML)
The approval of Glasdegib was primarily based on the results of the Phase II BRIGHT 1003 clinical trial.[12] This study evaluated the efficacy and safety of Glasdegib in combination with low-dose cytarabine (LDAC) compared to LDAC alone in patients with newly diagnosed AML who were ineligible for intensive chemotherapy.[12]
Table 3: Key Efficacy Results from the BRIGHT 1003 Trial
| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival | 8.3 months | 4.3 months | 0.46 (0.30–0.71) | 0.0002 (one-sided) | [12] |
| Complete Response Rate | 18.2% | 2.6% | - | - | [12] |
However, the subsequent Phase 3 BRIGHT AML 1019 trial, which assessed Glasdegib in combination with either intensive (cytarabine and daunorubicin) or non-intensive (azacitidine) chemotherapy, did not meet its primary endpoint of significantly improving overall survival.[12]
Detailed Experimental Protocols
GLI-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.
Materials:
-
Gli Luciferase Reporter NIH3T3 cell line (stably expressing a Gli-responsive firefly luciferase reporter)[13]
-
Thaw Medium 5[13]
-
Assay Medium 5A[13]
-
Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)
-
Glasdegib or other SMO inhibitors
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed 25,000 cells per well in a 96-well plate with 100 µL of Thaw Medium 5. Incubate for 16-20 hours at 37°C in a 5% CO2 incubator until cells are confluent.[13]
-
Inhibitor Treatment: Prepare serial dilutions of Glasdegib in Assay Medium 5A. Carefully remove the medium from the cells and add 50 µL of the diluted inhibitor to the respective wells. For control wells, add 50 µL of Assay Medium 5A with the vehicle (e.g., DMSO).[13]
-
Pathway Activation: Add 50 µL of Shh-conditioned medium or SMO agonist (at a predetermined optimal concentration) to all wells except the unstimulated control. To the unstimulated control wells, add 50 µL of Assay Medium 5A.[13]
-
Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.[13]
-
Luciferase Measurement: Add 100 µL of the luciferase assay reagent to each well. Gently rock the plate at room temperature for approximately 15 minutes.[13]
-
Data Acquisition: Measure the luminescence using a luminometer. The inhibition of luciferase activity in the presence of Glasdegib indicates its inhibitory effect on the Hedgehog pathway.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (Glasdegib) for the SMO receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the SMO receptor
-
Radiolabeled SMO ligand (e.g., [3H]-cyclopamine)
-
Unlabeled Glasdegib
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[14]
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)[14]
-
FilterMate™ harvester or similar vacuum filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]
-
Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[14]
-
Drying: Dry the filters for 30 minutes at 50°C.[14]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Glasdegib (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
In Vivo AML Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of Glasdegib in a patient-derived xenograft (PDX) model of AML.
Materials:
-
Immunodeficient mice (e.g., NSG mice)[16]
-
Primary AML patient cells
-
Glasdegib formulated for oral administration
-
Chemotherapeutic agent (e.g., cytarabine)
-
Calipers for tumor measurement (if applicable for subcutaneous models)
-
Flow cytometry reagents for assessing human CD45+ cell engraftment in peripheral blood and bone marrow
Protocol:
-
Cell Implantation: Inject primary AML patient cells intravenously or subcutaneously into immunodeficient mice.[1]
-
Engraftment Monitoring: Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[1]
-
Treatment Initiation: Once engraftment is confirmed (typically when human CD45+ cells reach a certain percentage in the peripheral blood), randomize the mice into treatment groups (e.g., vehicle control, Glasdegib alone, chemotherapy alone, Glasdegib + chemotherapy).
-
Drug Administration: Administer Glasdegib orally at the desired dose and schedule. Administer the chemotherapeutic agent according to its established protocol.
-
Efficacy Assessment: Monitor tumor growth (for subcutaneous models) using calipers. At the end of the study, collect peripheral blood and bone marrow to assess the percentage of human CD45+ leukemic cells by flow cytometry. Overall survival can also be a primary endpoint.
-
Data Analysis: Compare the tumor burden and survival rates between the different treatment groups to determine the efficacy of Glasdegib as a single agent and in combination with chemotherapy.
Visualizations
Hedgehog Signaling Pathway and Glasdegib's Point of Intervention
Caption: Hedgehog signaling pathway and Glasdegib's mechanism.
Experimental Workflow for Characterizing a SMO Inhibitor
Caption: Workflow for SMO inhibitor characterization.
Conclusion
Glasdegib represents a significant advancement in the targeted therapy of AML, particularly for patient populations with limited treatment options. Its well-defined mechanism of action as a SMO inhibitor provides a strong rationale for its use in malignancies driven by aberrant Hedgehog signaling. While its efficacy in combination with intensive chemotherapy remains to be established, its role in combination with low-intensity therapies for specific patient populations is a valuable addition to the therapeutic armamentarium. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and optimize the use of Glasdegib and other Hedgehog pathway inhibitors.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 7. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
A Comparative Physicochemical Analysis of Glasdegib Monomaleate and Dimaleate Salt Forms
Executive Summary: Glasdegib, an inhibitor of the Hedgehog signaling pathway, is a critical therapeutic agent for acute myeloid leukemia. While the commercially available formulation utilizes the monomaleate salt, recent research has explored a dimaleate form, revealing distinct physicochemical characteristics. This technical guide provides an in-depth comparison of Glasdegib monomaleate and Glasdegib dimaleate, focusing on solubility, thermal properties, crystal structure, and stability. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical methods. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two salt forms.
Comparative Physicochemical Properties
The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's processability, stability, and bioavailability. Glasdegib is commercially formulated as a monomaleate salt.[1] A newly synthesized dimaleate salt form has been characterized and compared to the monomaleate analogue, revealing significant differences in their physicochemical profiles.[1][2][3]
Solubility and Dissolution
A key differentiator between the two salt forms is their aqueous solubility. Glasdegib monomaleate is described as a moderately soluble drug.[2] The dimaleate form, however, exhibits different solubility characteristics across various pH levels.
Table 1: Comparative Solubility of Glasdegib Salts
| Salt Form | pH | Solubility (mg/mL) |
|---|---|---|
| Glasdegib Monomaleate | Aqueous | 1.7[1][2] |
| Glasdegib Dimaleate | 1.2 | > 20 |
| Glasdegib Dimaleate | 4.0 | 0.8 |
| Glasdegib Dimaleate | 5.5 | < 0.1 |
| Glasdegib Dimaleate | 7.0 | < 0.1 |
Data sourced from Peklar et al., 2022.[1]
The dimaleate salt shows significantly higher solubility in highly acidic conditions (pH 1.2) compared to the monomaleate's general aqueous solubility, but its solubility dramatically decreases as the pH increases.
Thermal Analysis
Thermal analysis provides insights into the physical and chemical changes that occur in a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were used to characterize the thermal behavior of both salt forms.[1]
The DSC thermogram for Glasdegib monomaleate showed two endothermic transitions, with the first at a peak of 124.8 °C associated with desolvation, followed by melting.[1] In contrast, the Glasdegib dimaleate DSC curve indicates greater thermal stability, with a single endothermic peak at a higher temperature of 169.3 °C.[1] TGA data complements this, showing mass loss for the dimaleate form beginning at temperatures above 110 °C.[1]
Table 2: Thermal Analysis Data for Glasdegib Salts
| Salt Form | Technique | Onset Temperature (°C) | Peak Temperature (°C) | Observations |
|---|---|---|---|---|
| Glasdegib Monomaleate | DSC | 118.5 | 124.8 | First transition, likely desolvation.[1] |
| Glasdegib Dimaleate | DSC | 165.9 | 169.3 | Indicates good thermal stability.[1] |
| Glasdegib Monomaleate | TGA | > 100 | - | 2.3% mass loss associated with the first DSC peak.[1] |
| Glasdegib Dimaleate | TGA | > 110 | - | Mass loss starts.[1] |
Data sourced from Peklar et al., 2022.[1]
Crystal Structure
Single-crystal X-ray diffraction revealed fundamental structural differences between the two salts. Glasdegib monomaleate crystallizes in the monoclinic space group P2₁, with one protonated Glasdegib molecule and one maleate monoanion in the asymmetric unit.[1] The dimaleate form, surprisingly, exists as a double-salt, crystallizing in the same P2₁ space group but with an asymmetric unit containing one double-protonated Glasdegib molecule and two maleate monoanions.[1]
Table 3: Crystallographic Data for Glasdegib Salts
| Parameter | Glasdegib Monomaleate | Glasdegib Dimaleate |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| Asymmetric Unit | 1 protonated Glasdegib, 1 maleate monoanion | 1 double-protonated Glasdegib, 2 maleate monoanions |
Data sourced from Peklar et al., 2022.[1]
Chemical Stability
The monomaleate salt was previously selected for development due to its favorable chemical stability, particularly its low formation of the (2S,4R)-epimer under stress conditions (50°C and 75% relative humidity over 6 weeks).[2] Stress stability testing was conducted on both forms at 40°C and 75% relative humidity for three months to compare them directly.[1][4]
Table 4: Stress Stability Comparison (40°C / 75% RH)
| Salt Form | Purity after 3 months (%) | Chiral Purity after 3 months (%) |
|---|---|---|
| Glasdegib Monomaleate | 99.81 | 99.91 |
| Glasdegib Dimaleate | 99.70 | 99.87 |
Data sourced from Peklar et al., 2022.[1]
Both salts demonstrated high stability under these conditions, with the monomaleate form showing slightly higher purity and chiral purity after three months.
Experimental and Logical Workflows
The characterization and comparison of these two salt forms follow a logical progression from synthesis to detailed analysis.
Experimental Methodologies
The following protocols are based on the methods described by Peklar et al., 2022.[1]
Synthesis of Glasdegib Dimaleate
Glasdegib monomaleate (100 mg) and maleic acid (31 mg) were dissolved in a heated (40°C) mixture of dichloromethane (1.9 mL) and methanol (0.1 mL) with sonication. The resulting clear solution was filtered. While stirring, dichloromethane (12 mL) was added as an antisolvent. The mixture was stirred for approximately 18 hours at room temperature, and the resulting white solid was filtered and dried to yield Glasdegib dimaleate.[1]
Solubility and Dissolution Measurement
Experiments were conducted at 37°C in a reactor system with magnetic stirring (300 rpm). An excess amount of the Glasdegib salt was added to various buffer solutions (pH 1.2, 4.0, 5.5, and 7.0). Samples were taken at multiple time points, filtered, and the concentration of Glasdegib was determined using ultra-high-performance liquid chromatography (UHPLC) with UV detection.[1]
Stress Stability Testing
Samples of both the monomaleate and dimaleate salts were stored in an open dish at 40°C and 75% relative humidity for three months. Analyses for chemical purity (UHPLC) and chiral purity (chiral HPLC) were performed at the start and after one, two, and three months.[1][4]
Differential Scanning Calorimetry (DSC)
DSC analysis was performed using a Mettler Toledo DSC 1 STARe System. Samples were weighed into aluminum pans with pierced lids. The analysis was conducted under a nitrogen purge, typically with a heating rate of 10 K/min.[1]
Thermogravimetric Analysis (TGA)
TGA was performed using a Mettler Toledo TGA/DSC 1 STARe System. Samples were placed in aluminum pans and heated under a nitrogen purge, typically at a rate of 10 K/min, to determine mass loss as a function of temperature.[1]
Single-Crystal X-ray Diffraction (XRD)
Data for single crystals of both salts were collected on a SuperNova Dual diffractometer using Cu-Kα radiation at 150 K. The structures were solved and refined using specialized crystallographic software (SHELXT, SHELXL).[1]
Mechanism of Action: Hedgehog Signaling Pathway
Glasdegib functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers, including acute myeloid leukemia.[5] It specifically targets Smoothened (SMO), a key transmembrane protein in this cascade.[6]
Conclusion
The investigation into Glasdegib dimaleate reveals a salt form with distinct physicochemical properties compared to the marketed monomaleate. The dimaleate salt offers significantly enhanced solubility in highly acidic environments but is less soluble in neutral or basic conditions. While it demonstrates superior thermal stability, the monomaleate form maintains a slight edge in chemical and chiral stability under the tested stress conditions. The structural analysis confirms the dimaleate as a double-salt, a key differentiator from the monomaleate.[1] These findings provide valuable data for formulation scientists and drug development professionals, highlighting the critical impact of salt form selection on the overall characteristics of an active pharmaceutical ingredient.
References
- 1. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
The Role of the Hedgehog Pathway in Acute Myeloid Leukemia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the clonal expansion of undifferentiated myeloid cells.[1] A significant challenge in AML therapy is the high rate of relapse, largely attributed to the persistence of treatment-resistant leukemic stem cells (LSCs).[1] The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, is aberrantly activated in numerous cancers, including AML.[2][3] This guide provides an in-depth examination of the Hh pathway's role in AML pathogenesis, its function in maintaining the LSC population, and its emergence as a key therapeutic target. We will detail the molecular mechanisms, present key quantitative data, outline relevant experimental protocols, and discuss the clinical development of Hh pathway inhibitors, culminating in the approval of glasdegib for AML treatment.[1]
The Hedgehog Signaling Pathway: Canonical and Non-Canonical Activation
The Hedgehog pathway is a highly conserved signaling cascade. Its dysregulation is implicated in the development and progression of various malignancies.[4]
1.1. Canonical Pathway
In mammals, the canonical pathway is initiated by one of three Hedgehog ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH).[5] The core components include the 12-pass transmembrane receptor Patched (PTCH1) and the 7-pass transmembrane G-protein coupled receptor Smoothened (SMO).[5][6] The downstream effects are mediated by the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[7]
-
"Off" State (Absence of Hh Ligand): PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium.[8] The GLI transcription factors (primarily GLI2 and GLI3) are bound to Suppressor of Fused (SUFU) in the cytoplasm. This complex facilitates the proteolytic processing of GLI proteins into their truncated repressor forms (GLI-R).[1] GLI-R translocates to the nucleus and represses the transcription of Hh target genes.[1]
-
"On" State (Presence of Hh Ligand): The binding of an Hh ligand to PTCH1 alleviates its inhibition of SMO.[9] Activated SMO translocates to the primary cilium, leading to the dissociation of the SUFU-GLI complex.[5][8] This prevents GLI processing, allowing the full-length activator forms (GLI-A) to accumulate and translocate to the nucleus.[8] GLI-A then activates the transcription of target genes involved in cell proliferation, survival, and self-renewal, such as PTCH1, GLI1, Cyclin D, and BCL-2.[10]
1.2. Non-Canonical Pathway
Hedgehog signaling can also be activated independently of Hh ligands or SMO. This non-canonical activation involves the direct modulation of GLI transcription factors by other oncogenic signaling pathways, such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[2] These pathways can enhance the transcriptional activity and nuclear localization of GLI proteins, bypassing the need for SMO activation and conferring resistance to SMO inhibitors.[2]
Aberrant Hedgehog Signaling in AML Pathogenesis
While the role of Hh signaling in normal adult hematopoiesis is debated, its importance in AML is well-established.[5] Aberrant activation of the Hh pathway is a common feature in AML and contributes significantly to the maintenance of LSCs, disease progression, and therapeutic resistance.[1][11]
Modes of Activation in AML:
-
Paracrine Signaling: The bone marrow microenvironment plays a critical role. Stromal cells and osteoblasts can secrete Hh ligands (like DHH and IHH), which then act on adjacent AML cells to promote their survival and proliferation.[1][3]
-
Autocrine/Juxtacrine Signaling: Some studies have detected the expression of SHH and IHH ligands in AML cells, suggesting a self-sustaining signaling loop.[1][3]
-
Ligand-Independent Activation: This can occur through non-canonical pathways that activate GLI transcription factors directly.[2] Additionally, epigenetic silencing of the transcriptional repressor GLI3 has been observed in AML, leading to a loss of its repressive function and subsequent pathway activation.[5][12]
Clinical Significance and Prognostic Value
The expression levels of Hh pathway components are not only indicative of pathway activation but also serve as important prognostic markers in AML.[7]
Table 1: Prognostic Significance of Hedgehog Pathway Gene Expression in AML
| Gene | Expression Status | Associated Prognosis | Key Findings | Citations |
| GLI1 | High Expression | Poor | Correlates with reduced overall survival and chemoresistance.[1][3] Upregulation observed in relapsed AML patients.[3] | [1][3][6] |
| GLI2 | High Expression | Poor | Associated with significantly shortened event-free, relapse-free, and overall survival.[3][7] Expression correlates with the presence of FLT3 mutations.[3][7] | [3][7] |
| GLI3 | Low Expression / Silencing | Poor | Epigenetic silencing leads to loss of the GLI3 repressor form (GLI3-R), contributing to pathway activation.[5][12] | [1][5][12] |
| SMO | High Expression | Poor | Elevated in untreated and relapsed AML patients compared to healthy controls.[10][11] | [10][11] |
| SHH | High Expression | Poor | Significantly higher mRNA levels in untreated AML patients.[10][11] | [10][11] |
The Central Role of Hedgehog Signaling in Leukemic Stem Cells (LSCs)
LSCs are a subpopulation of AML cells, often identified by the surface marker profile CD34+CD38-, that possess self-renewal capabilities and are responsible for initiating and sustaining the disease.[1][5] These cells are typically quiescent or slow-cycling, which renders them resistant to conventional chemotherapies that target rapidly dividing cells.[4][5]
The Hh pathway is fundamentally important for the maintenance and survival of LSCs.[4] It is believed to regulate the delicate balance between LSC dormancy and proliferation.[5] By promoting a quiescent state, Hh signaling helps LSCs evade chemotherapy.[5] Pharmacologic inhibition of the Hh pathway is thought to disrupt this dormancy, pushing LSCs to differentiate and enter the cell cycle, thereby sensitizing them to cytotoxic agents.[4][13] In vivo studies using AML xenograft models have shown that Hh inhibitors like glasdegib specifically target the self-renewing LSC population rather than the bulk tumor cells.[1][3]
Therapeutic Targeting of the Hedgehog Pathway
The critical role of the Hh pathway in LSC maintenance makes it an attractive therapeutic target.[1] Strategies primarily focus on inhibiting the key signal transducers, SMO and GLI.
5.1. SMO Inhibitors
SMO antagonists are the most clinically developed class of Hh pathway inhibitors.[1]
-
Glasdegib (PF-04449913): The only Hh pathway inhibitor currently approved by the FDA for the treatment of AML.[1][4] It is a potent and selective oral SMO inhibitor.[6]
-
Sonidegib (LDE225): A specific SMO inhibitor that has shown preclinical efficacy in sensitizing refractory AML cells to adriamycin and radiation.[1][6]
-
Vismodegib (GDC-0449): The first Hh inhibitor approved for cancer (basal cell carcinoma), but it showed minimal single-agent efficacy in relapsed/refractory AML.[4][12]
5.2. GLI Inhibitors
Targeting GLI proteins offers a potential strategy to overcome resistance to SMO inhibitors by blocking the pathway downstream of SMO and inhibiting both canonical and non-canonical signaling.[2]
-
GANT61 and GANT58: Preclinical compounds that prevent GLI1 nuclear translocation and DNA binding.[9][13] GANT61 has demonstrated synergistic cytotoxicity with cytarabine in AML cell lines.[13]
5.3. Clinical Data for Hedgehog Inhibitors in AML
The combination of Hh inhibition with standard chemotherapy has shown significant promise. The approval of glasdegib was based on the Phase II BRIGHT AML 1003 trial.
Table 2: Key Clinical Trial Data for SMO Inhibitors in AML
| Drug (Inhibitor) | Combination Agent | Phase | Patient Population | Key Outcome | Citation(s) |
| Glasdegib (PF-04449913) | Low-Dose Cytarabine (LDAC) | II (Randomized) | Newly diagnosed AML, unfit for intensive chemotherapy | Median Overall Survival (OS) was significantly longer in the glasdegib + LDAC arm (8.3 months) vs. LDAC alone (4.3 months). | [6] |
| Vismodegib (GDC-0449) | Monotherapy | Ib | Relapsed/Refractory AML | Minimal clinical efficacy; median OS of 3.4 months. | [4][12] |
Detailed Experimental Protocols
Studying the Hh pathway in AML requires specific molecular and cellular biology techniques.
6.1. Protocol: Quantitative Real-Time PCR (qRT-PCR) for Hh Gene Expression
This protocol is for quantifying the mRNA levels of Hh pathway components (SHH, IHH, PTCH1, SMO, GLI1, GLI2, GLI3) in patient-derived AML cells.
-
Sample Preparation: Isolate mononuclear cells from bone marrow aspirates or peripheral blood of AML patients using Ficoll-Paque density gradient centrifugation.
-
RNA Extraction: Extract total RNA from 1-5 x 10^6 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher) with a mix of oligo(dT) and random hexamer primers.
-
qRT-PCR Reaction: Prepare the reaction mix in a 20 µL final volume containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.
-
Primer Design: Use validated primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermocycling: Perform the reaction on a real-time PCR system with a typical program: 95°C for 10 min (initial denaturation), followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[10][11]
6.2. Protocol: Western Blotting for SMO and GLI Proteins
This protocol is for detecting the protein levels of SMO and GLI1/2.
-
Protein Extraction: Lyse 5-10 x 10^6 AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies against SMO, GLI1, GLI2, and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.
6.3. Protocol: Flow Cytometry for LSC Identification
This protocol is for identifying the CD34+CD38- LSC population in AML samples.[5]
-
Cell Preparation: Use freshly isolated mononuclear cells from patient bone marrow or peripheral blood.
-
Staining: Resuspend approximately 1 x 10^6 cells in staining buffer (e.g., PBS with 2% FBS). Add a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel includes: CD34, CD38, CD45, and a viability dye.[14][15]
-
Incubation: Incubate cells for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Acquisition: Resuspend cells in buffer and acquire data on a multi-parameter flow cytometer. Collect at least 100,000 events.
-
Gating Strategy:
-
Gate on viable, single cells.
-
Gate on the CD45dim blast population.
-
From the blast gate, identify the CD34+ population.
-
Within the CD34+ gate, identify the cells that are negative or have low expression of CD38 (CD38-). This final gate represents the LSC population.[5]
-
Conclusion and Future Perspectives
The Hedgehog signaling pathway is a pivotal driver of AML pathogenesis, primarily through its role in maintaining the chemoresistant leukemic stem cell population.[1] The expression of key pathway components, particularly the GLI transcription factors, serves as a strong negative prognostic marker.[7]
The clinical success of the SMO inhibitor glasdegib in combination with low-dose cytarabine has validated the Hh pathway as a therapeutic target in AML.[1] However, challenges remain. The development of resistance, potentially through non-canonical, SMO-independent activation of GLI, highlights the need for novel therapeutic strategies.[2]
Future research should focus on:
-
Rational Combination Therapies: Combining Hh inhibitors with other targeted agents, such as FLT3 inhibitors or BCL-2 inhibitors (e.g., venetoclax), may yield synergistic effects and overcome resistance.[3]
-
Development of GLI Inhibitors: Advancing potent and specific GLI antagonists into clinical trials is a critical next step to target the pathway downstream and address SMO inhibitor resistance.[13]
-
Biomarker Development: Identifying predictive biomarkers to select AML patients most likely to benefit from Hh-targeted therapies will be essential for personalizing treatment.
Targeting the Hedgehog pathway represents a significant advance in AML therapy, offering a mechanism to eradicate the dormant leukemic stem cells that drive relapse. Continued investigation into this complex pathway will undoubtedly uncover new vulnerabilities and pave the way for more effective and durable treatments for patients with this devastating disease.
References
- 1. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Hedgehog Signaling Pathway in Acute Myeloid Leukemia Stem Cells: A Necessary Step toward a Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of Smoothened in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Activation of hedgehog pathway in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Acute myeloid leukemia stem cell markers in prognosis and targeted therapy: potential impact of BMI-1, TIM-3 and CLL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Clinical Trial Design for Glasdegib Maleate in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib Maleate (brand name Daurismo®) is an orally administered, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells, including leukemic stem cells (LSCs), which are believed to contribute to therapeutic resistance and disease relapse in hematological malignancies.[4][5] Glasdegib selectively binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby disrupting downstream signaling.[1][2][3]
Preclinical studies have demonstrated that Glasdegib can reduce LSC populations, decrease chemoresistance, and sensitize malignant cells to chemotherapy.[2][4] These findings provided a strong rationale for its clinical investigation. Glasdegib is the first SMO inhibitor to show a clinical benefit in patients with Acute Myeloid Leukemia (AML) who are ineligible for intensive chemotherapy.[1] It is approved by the U.S. Food and Drug Administration (FDA) for the treatment of newly diagnosed AML in patients aged 75 years or older, or those with comorbidities that preclude the use of intensive induction chemotherapy, in combination with low-dose cytarabine (LDAC).[2][3][6]
These application notes provide a comprehensive overview of the clinical trial design strategies for Glasdegib in hematological malignancies, summarizing key trial data and providing detailed protocols for relevant experimental assays.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its inappropriate reactivation is a key driver in several cancers. In the absence of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This allows for the formation of a complex that includes Suppressor of Fused (SUFU), which binds and sequesters the Glioma-associated oncogene (GLI) family of transcription factors in the cytoplasm, preventing their activation.
Upon binding of an Hh ligand to PTCH, the inhibition on SMO is released.[2][7] Activated SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of GLI proteins from SUFU.[7] The active GLI transcription factors then move into the nucleus, where they promote the expression of target genes involved in cell proliferation, survival, and differentiation. Glasdegib exerts its therapeutic effect by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade even in the presence of Hh ligands.[2]
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
- 6. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Administering Glasdegib Maleate in Xenograft Mouse Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib maleate (formerly PF-04449913) is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway, which has been shown to play a crucial role in the survival and proliferation of leukemic stem cells.[1][2] These application notes provide detailed protocols for the administration of Glasdegib in xenograft mouse models of leukemia, a critical preclinical step in evaluating its therapeutic potential. The protocols outlined below cover the establishment of leukemia xenografts, preparation and administration of Glasdegib, and methods for assessing treatment efficacy.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Glasdegib targets the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. In many hematologic malignancies, including acute myeloid leukemia (AML), aberrant activation of the Hedgehog pathway contributes to the maintenance of cancer stem cells and chemoresistance. Glasdegib binds to and inhibits SMO, thereby blocking the downstream activation of GLI transcription factors and suppressing the pro-leukemic effects of this pathway.[1] Preclinical studies have demonstrated that Glasdegib treatment leads to a marked downregulation of GLI1 expression.[4]
Experimental Protocols
Establishment of Leukemia Xenograft Mouse Models
This protocol describes the establishment of a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of acute myeloid leukemia.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Human AML cell lines (e.g., MV-4-11, MOLM-13) or patient-derived AML cells
-
Sterile PBS
-
Matrigel (optional)
-
27-30 gauge needles and syringes
-
Animal handling and anesthesia equipment
Procedure:
-
Cell Preparation:
-
For CDX models, culture AML cell lines under standard conditions. Harvest cells during the logarithmic growth phase and wash twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, a 1:1 mixture of PBS and Matrigel can improve engraftment.
-
For PDX models, thaw cryopreserved patient-derived AML cells rapidly in a 37°C water bath. Wash the cells twice with sterile PBS and resuspend in sterile PBS.
-
-
Cell Injection:
-
Anesthetize the immunodeficient mice using an approved protocol.
-
Inject 1-5 x 10^6 cells in a volume of 100-200 µL via intravenous (tail vein) or subcutaneous injection. Intravenous injection is generally preferred for disseminated leukemia models.
-
-
Engraftment Monitoring:
-
Monitor the mice regularly for signs of leukemia development, such as weight loss, lethargy, and hind-limb paralysis.
-
Starting 2-3 weeks post-injection, monitor engraftment by performing peripheral blood analysis using flow cytometry for human CD45+ cells.
-
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Balance and weighing materials
Procedure:
-
Formulation Preparation:
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose) under sterile conditions.
-
Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder and suspend it in the vehicle to the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring. Prepare fresh daily.
-
-
Oral Administration (Gavage):
-
Weigh each mouse to determine the exact volume of the drug suspension to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the ball-tipped gavage needle into the esophagus and slowly administer the Glasdegib suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Administer Glasdegib once daily for the duration of the study.
-
Data Presentation and Efficacy Assessment
The efficacy of Glasdegib in leukemia xenograft models is typically assessed by measuring its impact on tumor burden, survival, and target modulation.
Quantitative Efficacy Data
Preclinical studies have demonstrated the synergistic anti-leukemic activity of Glasdegib when combined with low-dose cytarabine (LDAC). In an AML patient-derived xenograft model, the combination of Glasdegib and LDAC was more effective at inhibiting tumor growth and reducing the percentage of CD45+/CD33+ blasts in the bone marrow compared to either agent alone.[1]
Table 1: Representative Preclinical Efficacy of Glasdegib in an AML Xenograft Model
| Treatment Group | Dosage (Mouse) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle | - | - | Study Dependent |
| Glasdegib | 100 mg/kg, oral, daily | Study Dependent | Study Dependent |
| LDAC | 5 mg/kg, subcutaneous, daily | Study Dependent | Study Dependent |
| Glasdegib + LDAC | 100 mg/kg + 5 mg/kg | > Glasdegib or LDAC alone | Increased vs. monotherapy |
Note: Specific quantitative values for tumor growth inhibition and median survival are highly dependent on the specific AML cell line or PDX model used, as well as other experimental conditions. The table reflects the qualitative outcomes reported in preclinical studies.
Biomarker Analysis
To confirm the mechanism of action of Glasdegib in vivo, the expression of downstream targets of the Hedgehog pathway should be assessed.
Table 2: Biomarker Modulation by Glasdegib in Leukemia Models
| Biomarker | Method | Expected Outcome with Glasdegib Treatment |
| GLI1 mRNA | qPCR on bone marrow or spleen | Significant downregulation |
| CD45+/CD33+ Blasts | Flow Cytometry on bone marrow | Reduction in percentage of blasts |
Conclusion
The protocols and data presented here provide a framework for the preclinical evaluation of this compound in xenograft mouse models of leukemia. These studies are essential for understanding the in vivo efficacy, mechanism of action, and potential for combination therapies. Adherence to detailed and consistent protocols is critical for generating reproducible and reliable data to support the clinical development of this targeted therapy.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Combination Therapy of Glasdegib and Azacitidine in Myelodysplastic Syndromes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML).[1] The combination of Glasdegib, a Hedgehog (Hh) signaling pathway inhibitor, and Azacitidine, a hypomethylating agent, has emerged as a promising therapeutic strategy for patients with higher-risk MDS.[2][3][4] This document provides detailed application notes and protocols based on clinical trial data to guide researchers and drug development professionals in the study and application of this combination therapy.
Mechanism of Action
The synergistic effect of Glasdegib and Azacitidine stems from their distinct and complementary mechanisms of action.
Glasdegib: An oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][5] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of leukemic stem cells in MDS.[1][6][7] By inhibiting SMO, Glasdegib disrupts this signaling cascade, leading to the suppression of downstream target genes like GLI1, which are crucial for cell growth and survival.[3][6][7]
Azacitidine: A hypomethylating agent that incorporates into DNA and RNA. Its primary anti-neoplastic effect is believed to be the inhibition of DNA methyltransferase, leading to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.[8] Azacitidine can also induce cytotoxicity in abnormally proliferating hematopoietic cells in the bone marrow.
The combination of these two agents targets both the intrinsic signaling pathways driving MDS cell proliferation and the epigenetic dysregulation characteristic of the disease.
Signaling Pathway
Caption: Combined inhibition of the Hedgehog pathway by Glasdegib and DNA methylation by Azacitidine in MDS.
Clinical Data Summary
The following tables summarize the key efficacy and safety data from the Phase 1b clinical trial (NCT02367456) of Glasdegib in combination with Azacitidine in patients with untreated higher-risk MDS.[3][4][9]
Table 1: Efficacy in Higher-Risk MDS Patients
| Endpoint | Glasdegib + Azacitidine (n=30) |
| Overall Response Rate (ORR) | 33.3% |
| Median Overall Survival (OS) | 15.8 months (95% CI: 9.3–21.9) |
| Transfusion Independence | 46.7% of transfusion-dependent patients at baseline |
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the MDS Cohort
| Adverse Event | Percentage of Patients |
| Sepsis | ≥10% |
| Diarrhea | ≥10% |
| Hypotension | ≥10% |
| Pneumonia | ≥10% |
| Hyperglycemia | ≥10% |
Experimental Protocols
Patient Eligibility and Enrollment Protocol
This protocol outlines the key criteria for enrolling patients in a clinical study investigating Glasdegib and Azacitidine for higher-risk MDS, based on the NCT02367456 trial design.[10][11]
1.1. Inclusion Criteria:
-
Diagnosis of previously untreated Myelodysplastic Syndrome (MDS) according to the 2016 World Health Organization (WHO) classification.[11]
-
Intermediate, High, or Very High-risk disease according to the Revised International Prognostic Scoring System (IPSS-R).[11]
-
Clinical indication for treatment with Azacitidine.[11]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function (renal and hepatic).
1.2. Exclusion Criteria:
-
Prior treatment with a Smoothened (SMO) inhibitor or a hypomethylating agent.[10][11]
-
Candidates for standard induction chemotherapy as first-line treatment.[10][11]
Dosing and Administration Protocol
This protocol details the administration of Glasdegib and Azacitidine.
2.1. Glasdegib Administration:
-
Administration: Can be taken with or without food.
2.2. Azacitidine Administration:
-
Dose: 75 mg/m² administered subcutaneously (SC) daily on Days 1-7 of each 28-day cycle.[8]
-
Reconstitution and Handling:
-
Reconstitute Azacitidine powder with sterile water for injection.
-
Vigorously roll the syringe between the palms until a uniform, cloudy suspension is achieved.[12]
-
Administer within 1 hour of reconstitution if stored at room temperature.
-
-
Injection Technique:
Response Assessment Protocol
Patient response should be evaluated according to the revised International Working Group (IWG) 2018 and 2023 criteria for MDS.[2][15][16][17]
3.1. Bone Marrow Assessment:
-
Perform bone marrow aspirates and biopsies at baseline and as clinically indicated to assess cellularity, blast percentage, and cytogenetics.
3.2. Hematologic Response:
-
Complete Remission (CR): Bone marrow blasts <5%, absence of circulating blasts, and peripheral blood count recovery (Absolute Neutrophil Count [ANC] ≥1.0 x 10⁹/L, Platelets ≥100 x 10⁹/L, and Hemoglobin ≥10 g/dL without red blood cell transfusion).[15]
-
Partial Remission (PR): Bone marrow blasts decreased by ≥50% from baseline to 5-20%, and peripheral blood count recovery as per CR criteria.[15]
-
Hematologic Improvement (HI): Improvement in one or more cell lineages (erythroid, platelet, or neutrophil) according to IWG criteria.[2]
3.3. Cytogenetic Response:
-
Assessed in patients with a baseline cytogenetic abnormality.
-
Complete Cytogenetic Response (CCyR): Eradication of the baseline cytogenetic abnormality.
-
Partial Cytogenetic Response (PCyR): At least a 50% reduction in metaphases with the baseline abnormality.
Safety Monitoring and Management Protocol
Close monitoring for adverse events is crucial.
4.1. Hematologic Toxicity:
-
Perform complete blood counts (CBCs) with differential at least weekly for the first two cycles and then prior to each cycle.
-
Dose interruptions or modifications of Azacitidine may be necessary for severe myelosuppression.
4.2. Non-Hematologic Toxicity:
-
Monitor for gastrointestinal toxicities (nausea, vomiting, diarrhea), which are common. Provide supportive care with antiemetics and antidiarrheals as needed.
-
Monitor for QT interval prolongation with electrocardiograms (ECGs) at baseline and as clinically indicated, as this is a known risk with Glasdegib.
-
Monitor electrolytes, particularly potassium and magnesium, and correct abnormalities.
-
Assess for and manage other potential adverse events such as muscle spasms, dysgeusia, and fatigue.
Experimental Workflow and Logical Relationships
Caption: A typical experimental workflow for a clinical trial of Glasdegib and Azacitidine in MDS.
References
- 1. Abnormal Hedgehog pathway in myelodysplastic syndrome and its impact on patients’ outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposals for revised IWG 2018 hematological response criteria in patients with MDS included in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Sonic Hedgehog-Gli1 Pathway as a Potential New Therapeutic Strategy for Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1b study of glasdegib + azacitidine in patients with untreated acute myeloid leukemia and higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
- 12. 1173-Myelodysplastic syndrome azacitidine | eviQ [eviq.org.au]
- 13. uhs.nhs.uk [uhs.nhs.uk]
- 14. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 15. Revised International Working Group 2023 response criteria for higher-risk MDS [mds-hub.com]
- 16. Proposals for revised IWG 2018 hematological response criteria in patients with MDS included in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Panel Makes Consensus Proposal to Revise IWG Higher-Risk MDS Response Criteria | Blood Cancers Today [bloodcancerstoday.com]
Dosing and administration schedule for Glasdegib in clinical research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for the clinical investigation of Glasdegib, a potent and selective oral inhibitor of the Hedgehog signaling pathway. The information is compiled from key clinical trials in hematological malignancies, primarily Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).
Introduction to Glasdegib
Glasdegib (formerly PF-04449913) is a small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells in various hematologic malignancies.[3] By inhibiting SMO, Glasdegib effectively blocks downstream signaling, leading to the suppression of tumor growth and chemo-sensitization of leukemic cells.[1][4]
Dosing and Administration Schedules in Clinical Trials
Glasdegib has been investigated as a monotherapy and in combination with various chemotherapeutic agents. The recommended Phase II dose (RP2D) for Glasdegib in combination regimens is typically 100 mg administered orally once daily.[5]
Table 1: Glasdegib Dosing Regimens in Key Clinical Trials
| Clinical Trial Identifier | Combination Agent(s) | Glasdegib Dose | Administration Schedule | Patient Population |
| BRIGHT AML 1003 (NCT01546038) | Low-Dose Cytarabine (LDAC) | 100 mg orally, once daily | Continuous 28-day cycles. LDAC: 20 mg subcutaneously, twice daily on days 1-10.[6][7] | Newly diagnosed AML, ineligible for intensive chemotherapy.[7] |
| NCT01546038 (Phase Ib) | Decitabine | 100 mg orally, once daily | Continuous 28-day cycles. Decitabine: 20 mg/m² IV over 1 hour on days 1-5.[5] | Newly diagnosed AML or high-risk MDS, not suitable for standard induction chemotherapy.[5] |
| NCT01546038 (Phase Ib/II) | Cytarabine + Daunorubicin (7+3) | 100 mg orally, once daily | Continuous 28-day cycles. Started on day -3 of induction. Cytarabine: 100 mg/m²/day IV on days 1-7. Daunorubicin: 60 mg/m² IV on days 1-3.[3][8] | Treatment-naïve AML or high-risk MDS.[8] |
| BRIGHT AML 1012 (NCT02367456) | Azacitidine | 100 mg orally, once daily | Continuous 28-day cycles. Azacitidine: 75 mg/m²/day on days 1-7. | Untreated MDS or AML, ineligible for intensive chemotherapy. |
| Phase I Study (Japanese Patients) | Monotherapy | 25, 50, and 100 mg orally, once daily | Continuous 28-day cycles. | Advanced hematologic malignancies. |
Signaling Pathway and Experimental Workflow
Hedgehog Signaling Pathway Inhibition by Glasdegib
Glasdegib targets the SMO receptor within the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that promote cell proliferation and survival. Glasdegib directly binds to and inhibits SMO, thereby blocking the entire downstream cascade.
Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.
Clinical Trial Workflow for Glasdegib Administration
The general workflow for a patient participating in a Glasdegib clinical trial involves screening, treatment administration with concurrent monitoring, and long-term follow-up.
Caption: Generalized workflow for a patient in a Glasdegib clinical trial.
Experimental Protocols
The following are representative protocols for key experiments conducted during Glasdegib clinical trials. These are based on published methodologies and general best practices.
Protocol for QTc Interval Monitoring
Objective: To monitor for potential drug-induced QT interval prolongation, a known risk with some kinase inhibitors.
Materials:
-
12-lead electrocardiogram (ECG) machine
-
ECG electrodes
-
Data management system
Procedure:
-
Baseline ECG: A 12-lead ECG is performed at screening and prior to the first dose of Glasdegib.
-
On-treatment ECGs: ECGs are repeated at specified intervals during treatment, typically before the start of each cycle and more frequently during the initial cycles or after any dose modification.
-
ECG Acquisition:
-
The patient should be in a supine position and resting for at least 10 minutes prior to the ECG recording.
-
Standard 12-lead placement is used.
-
A high-quality recording of at least 10 seconds is obtained.
-
-
QT Interval Measurement:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T-wave.
-
Measurements are preferably performed in lead II or V5.
-
The average of three to five consecutive beats is calculated.
-
-
Heart Rate Correction:
-
The measured QT interval is corrected for heart rate (QTc) using a standard formula, most commonly Fridericia's correction (QTcF = QT / ³√RR) or Bazett's correction (QTcB = QT / √RR). The specific formula should be pre-specified in the trial protocol.
-
-
Data Analysis and Action:
-
QTc intervals are compared to baseline values.
-
A QTc interval >500 ms or an increase from baseline of >60 ms should trigger immediate action, including repeat ECG and electrolyte assessment.
-
Dose interruption or reduction of Glasdegib may be required as per the protocol-specified guidelines for management of adverse events.
-
Protocol for Pharmacodynamic Assessment of GLI1 Expression
Objective: To confirm the biological activity of Glasdegib by measuring the downregulation of the Hedgehog pathway target gene, GLI1, in a surrogate tissue.
Materials:
-
Skin biopsy kit (punch biopsy tool, local anesthetic, sterile supplies)
-
RNA stabilization solution (e.g., RNAlater)
-
Homogenizer
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (including primers for GLI1 and a reference gene)
Procedure:
-
Sample Collection:
-
A skin punch biopsy (typically 3-4 mm) is collected from the patient at baseline and at one or more time points after initiation of Glasdegib treatment.
-
The biopsy sample is immediately placed in an RNA stabilization solution and stored at -80°C until analysis.
-
-
RNA Extraction:
-
The tissue is homogenized, and total RNA is extracted using a commercially available kit according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using spectrophotometry and/or microfluidic electrophoresis.
-
-
Reverse Transcription:
-
A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using a validated assay for GLI1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The reaction includes the cDNA template, forward and reverse primers for the target and reference genes, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.
-
The thermal cycling protocol consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of GLI1 mRNA is calculated using the ΔΔCt method, normalizing the expression of GLI1 to the reference gene and comparing the on-treatment samples to the baseline sample.
-
A significant decrease in GLI1 expression post-treatment indicates target engagement by Glasdegib.
-
Protocol for Bone Marrow Aspiration and Biopsy for Response Assessment
Objective: To assess the efficacy of Glasdegib-containing regimens by evaluating the morphology, cellularity, and genetic characteristics of the bone marrow.
Materials:
-
Bone marrow aspiration and biopsy tray
-
Local anesthetic
-
Slides and collection tubes (with appropriate anticoagulants)
-
Formalin for biopsy fixation
Procedure:
-
Sample Collection:
-
Bone marrow aspirate and a core biopsy are typically obtained from the posterior iliac crest under local anesthesia.
-
Aspirate smears are prepared at the bedside.
-
Aspirate is collected in tubes containing EDTA for flow cytometry and cytogenetics, and in some cases, for molecular analyses.
-
The core biopsy is placed in formalin.
-
-
Morphological Analysis:
-
Aspirate smears are stained (e.g., Wright-Giemsa) and examined by a hematopathologist to determine the blast percentage and overall cellularity.
-
The fixed core biopsy is processed, sectioned, stained (e.g., H&E), and examined for cellularity, fibrosis, and infiltration by leukemic cells.
-
-
Flow Cytometry:
-
The bone marrow aspirate is analyzed by multi-color flow cytometry to identify and quantify the leukemic blast population based on their immunophenotype. This is also used to assess for minimal residual disease (MRD).
-
-
Cytogenetic and Molecular Analysis:
-
Metaphase cytogenetics (karyotyping) and fluorescence in situ hybridization (FISH) are performed on the aspirate to identify chromosomal abnormalities.
-
Molecular testing (e.g., PCR, next-generation sequencing) is used to detect specific gene mutations relevant to AML prognosis and treatment selection.[5]
-
-
Response Assessment:
-
The results of these analyses are integrated to determine the patient's response to treatment according to standardized criteria (e.g., complete remission, partial remission). Bone marrow assessments are typically performed at screening, after induction therapy, and at regular intervals during consolidation and maintenance phases.[9]
-
Protocol for Management of Common Adverse Events
Objective: To provide a systematic approach to the management of common adverse events (AEs) associated with Glasdegib treatment to ensure patient safety and maintain treatment adherence.
Procedure:
-
Monitoring and Grading:
-
Patients are regularly monitored for AEs through clinical evaluation, patient reporting, and laboratory tests.
-
AEs are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
-
Dose Modifications for Non-Hematologic Toxicities:
-
Grade 1: Continue Glasdegib at the current dose and provide supportive care.
-
Grade 2: Continue Glasdegib at the current dose with close monitoring and supportive care. Consider dose reduction if the AE is persistent or intolerable.
-
Grade 3: Interrupt Glasdegib until the AE resolves to Grade ≤1. Resume at a reduced dose (e.g., from 100 mg to 50 mg daily).
-
Grade 4: Permanently discontinue Glasdegib.
-
-
Management of Specific AEs:
-
QTc Prolongation: As per the QTc monitoring protocol, significant prolongation requires dose interruption and electrolyte correction.
-
Muscle Spasms: Often managed with supportive care, including hydration and electrolyte monitoring. In persistent cases, dose reduction may be considered.
-
Dysgeusia (altered taste): Patient education and dietary counseling are the primary management strategies.
-
-
Reporting:
-
All AEs, regardless of severity or perceived relationship to the study drug, must be documented and reported according to the clinical trial protocol and regulatory requirements. Serious Adverse Events (SAEs) require expedited reporting.
-
Conclusion
The clinical development of Glasdegib has established a standard dosing and administration schedule, particularly in combination with low-dose cytarabine for older adults with AML who are ineligible for intensive chemotherapy. The successful implementation of Glasdegib in clinical research relies on rigorous adherence to protocols for drug administration, safety monitoring, and the assessment of pharmacodynamic and clinical endpoints. The protocols outlined in these application notes provide a framework for the safe and effective investigation of Glasdegib in the research setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Studypages - Protocol for Initial Screening in the Study of Acute Myeloid Leukemia (AML) [trials.ohsu.edu]
- 3. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QTc prolongation assessment in anticancer drug development: clinical and methodological issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
Application of Glasdegib in Studying Leukemia Stem Cell Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (PF-04449913) is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway has been implicated in the survival, proliferation, and chemoresistance of cancer stem cells, including leukemia stem cells (LSCs), across various hematologic malignancies. LSCs are a subpopulation of leukemic cells with self-renewal capabilities that are thought to be responsible for disease initiation, progression, and relapse. By targeting the Hh pathway, Glasdegib offers a valuable tool to investigate the biology of LSCs and to develop therapeutic strategies aimed at eradicating this critical cell population.
These application notes provide an overview of the use of Glasdegib in preclinical and clinical research focused on LSC survival, including detailed protocols for key experimental assays and a summary of relevant data.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and self-renewal.
In many hematologic malignancies, the Hh pathway is aberrantly activated, contributing to the maintenance of the LSC pool. Glasdegib exerts its effect by binding to and inhibiting SMO, thereby blocking the downstream activation of GLI transcription factors and the expression of their target genes. This inhibition has been shown to reduce LSC populations, sensitize them to chemotherapy, and decrease their self-renewal capacity.
Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.
Data Presentation
Preclinical Data
| Cell Line/Model | Assay | Treatment | Key Findings | Reference |
| Human AML cell lines | In vitro viability | Glasdegib | Dose-dependent inhibition of cell growth | [1] |
| Primary AML cells (CD34+CD38-) | Colony-Forming Assay | Glasdegib | Significant reduction in colony formation | [2] |
| NOD/SCID mice with AML xenografts | In vivo efficacy | Glasdegib | Reduced tumor burden and prolonged survival | [1][2] |
| CML LSCs in vivo | Combination therapy | Glasdegib + Dasatinib | Significant decrease in LSC engraftment | [3] |
Clinical Trial Data
| Trial Identifier | Phase | Treatment Arms | Patient Population | Key Efficacy Endpoints & Results | Reference |
| BRIGHT AML 1003 (NCT01546038) | II | Glasdegib + Low-Dose Cytarabine (LDAC) vs. LDAC alone | Newly diagnosed AML, ineligible for intensive chemotherapy | Median Overall Survival: 8.3 months vs. 4.3 months (HR: 0.46) Complete Remission (CR) Rate: 15.0% vs. 2.4% | [4] |
| BRIGHT AML 1019 (NCT03416179) | III | Glasdegib + Intensive Chemotherapy vs. Placebo + Intensive Chemotherapy | Untreated AML | No significant improvement in overall survival | [5] |
| BRIGHT AML 1019 (NCT03416179) | III | Glasdegib + Azacitidine vs. Placebo + Azacitidine | Untreated AML | No significant improvement in overall survival | [5] |
| Phase Ib (NCT01546038) | Ib | Glasdegib + various chemotherapies | AML or high-risk MDS | Recommended Phase 2 dose of 100 mg daily established | [6] |
Experimental Protocols
Isolation of Leukemia Stem Cells (CD34+CD38-) from Patient Samples
This protocol describes the isolation of LSCs from bone marrow or peripheral blood of AML patients using fluorescence-activated cell sorting (FACS).
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Human CD34 MicroBead Kit (or similar)
-
Fluorescently conjugated antibodies: anti-CD34, anti-CD38, anti-CD45, and viability dye (e.g., 7-AAD or DAPI)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
MACS columns and magnet
Procedure:
-
Mononuclear Cell (MNC) Isolation:
-
Dilute the bone marrow or peripheral blood sample 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the MNC layer (the "buffy coat") and transfer to a new tube.
-
Wash the MNCs twice with PBS.
-
-
CD34+ Cell Enrichment (Optional but Recommended):
-
Resuspend the MNCs in MACS buffer.
-
Incubate the cells with CD34 MicroBeads according to the manufacturer's instructions.
-
Wash the cells and apply them to a MACS column placed in a magnetic field.
-
Collect the unlabeled cells (flow-through) and then elute the magnetically labeled CD34+ cells.
-
-
Fluorescent Staining for FACS:
-
Resuspend the enriched CD34+ cells (or total MNCs) in FACS buffer.
-
Add the fluorescently conjugated antibodies (anti-CD34, anti-CD38, anti-CD45) and the viability dye.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for sorting.
-
-
FACS Sorting:
-
Set up the flow cytometer with appropriate compensation controls.
-
Gate on viable, single cells, and then on the CD45dim population to identify blasts.
-
Within the blast gate, identify and sort the CD34+CD38- population.
-
Caption: Workflow for the isolation of leukemia stem cells.
Colony-Forming Unit (CFU) Assay
This assay assesses the self-renewal and differentiation potential of LSCs in vitro.
Materials:
-
Isolated CD34+CD38- LSCs
-
MethoCult™ medium (e.g., H4434) containing cytokines
-
Sterile 35 mm culture dishes
-
IMDM with 2% FBS
Procedure:
-
Prepare a single-cell suspension of the isolated LSCs in IMDM with 2% FBS.
-
Count the viable cells.
-
Add a defined number of LSCs (e.g., 1 x 10^3 to 1 x 10^4 cells) to the MethoCult™ medium.
-
Vortex the cell suspension and MethoCult™ mixture thoroughly.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dishes to ensure even distribution.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
After 14 days, count the colonies (defined as a cluster of >40 cells) under an inverted microscope.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with Glasdegib.
Materials:
-
Leukemia cells (cell lines or primary LSCs)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed the leukemia cells in a culture plate and treat with Glasdegib at various concentrations for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Model using NOD/SCID Mice
This model is used to evaluate the in vivo efficacy of Glasdegib on LSC engraftment and leukemia progression.
Materials:
-
NOD/SCID or NSG mice (6-8 weeks old)
-
Isolated primary human LSCs or AML cell lines
-
Sterile PBS
-
Glasdegib formulated for oral gavage
-
Sublethal irradiation source (optional)
Procedure:
-
Engraftment:
-
(Optional) Sublethally irradiate the mice (e.g., 200-250 cGy) 24 hours prior to cell injection to facilitate engraftment.
-
Inject a defined number of LSCs (e.g., 1 x 10^5 to 1 x 10^6 cells) in 100-200 µL of sterile PBS into the tail vein of each mouse.
-
-
Treatment:
-
Once engraftment is confirmed (e.g., by monitoring peripheral blood for human CD45+ cells), randomize the mice into treatment and control groups.
-
Administer Glasdegib (e.g., 100 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of disease progression (e.g., weight loss, hind limb paralysis).
-
Periodically collect peripheral blood to assess the percentage of human CD45+ cells by flow cytometry.
-
At the end of the study (or when mice become moribund), euthanize the mice and harvest bone marrow, spleen, and liver.
-
Analyze the tissues for human leukemia cell infiltration by flow cytometry (hCD45+) and immunohistochemistry.
-
Conclusion
Glasdegib is a valuable research tool for investigating the role of the Hedgehog signaling pathway in leukemia stem cell survival and self-renewal. The protocols outlined in these application notes provide a framework for preclinical studies aimed at understanding the mechanism of action of Glasdegib and evaluating its potential as an LSC-targeting agent. The provided data summaries from preclinical and clinical studies offer a basis for comparison and further investigation into the therapeutic applications of Hedgehog pathway inhibition in leukemia.
References
- 1. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Glasdegib, a Hedgehog Inhibitor, Nearly Doubles Survival in AML or High-Risk MDS [ahdbonline.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Preclinical Assessment of Glasdegib Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib is a potent and selective oral inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML), where it is thought to play a crucial role in the survival and maintenance of leukemia stem cells (LSCs).[1] Glasdegib, in combination with low-dose cytarabine (LDAC), is approved for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.[1][2] Preclinical studies have demonstrated that Glasdegib can reduce tumor burden, sensitize quiescent malignant stem cells to chemotherapy, and decrease chemoresistance.[1]
These application notes provide detailed protocols for assessing the preclinical efficacy of Glasdegib in in vitro and in vivo models of AML.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Glasdegib exerts its anti-leukemic effects by inhibiting the SMO receptor. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH) receptor alleviates its inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3). GLI transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, leading to the suppression of Hh target gene expression and a reduction in the LSC population.
Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO receptor.
In Vitro Efficacy Assessment
Cell Lines and Primary Samples
A panel of human AML cell lines with varying genetic backgrounds should be used (e.g., MOLM-13, KG-1, K562). Primary AML blasts from patients can also be utilized for more clinically relevant studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Treatment: Treat cells with a range of Glasdegib concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PMC [pmc.ncbi.nlm.nih.gov]
Glasdegib Maleate for Research in Solid Tumors with Aberrant Hedgehog Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib maleate, a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, is a critical tool for investigating the role of the Hedgehog (Hh) signaling pathway in cancer biology.[1][2] While clinically approved for the treatment of acute myeloid leukemia (AML) in combination with low-dose cytarabine, its application in preclinical research extends to various solid tumors where aberrant Hh signaling is implicated as a driver of tumorigenesis, cancer stem cell maintenance, and therapeutic resistance.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in solid tumor research.
Mechanism of Action
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[6] Its aberrant reactivation in cancer creates a dependency that can be exploited therapeutically. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the seven-transmembrane protein Smoothened (SMO).[7][8] Uninhibited SMO then transduces a signal that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[9]
Glasdegib targets and inhibits the SMO receptor, effectively blocking the downstream activation of the Hh pathway, even in the presence of activating ligands or inactivating mutations in PTCH1.[2]
Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.
Application in Solid Tumor Research
Aberrant Hedgehog signaling has been identified in a variety of solid tumors, including medulloblastoma, basal cell carcinoma, pancreatic cancer, lung cancer, and breast cancer, making Glasdegib a valuable research tool for these malignancies.[4][5]
In Vitro Studies
Glasdegib can be used in a range of in vitro assays to investigate its effects on solid tumor cell lines with known or suspected Hh pathway activation.
Table 1: In Vitro Activity of Glasdegib in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Daoy | Medulloblastoma | ~5 | [2] |
| Panc-1 | Pancreatic Cancer | Data not readily available in searched results | |
| AsPC-1 | Pancreatic Cancer | Data not readily available in searched results | |
| A549 | Non-Small Cell Lung Cancer | Data not readily available in searched results | |
| H460 | Non-Small Cell Lung Cancer | Data not readily available in searched results | |
| MCF-7 | Breast Cancer | Data not readily available in searched results | [10] |
| MDA-MB-231 | Breast Cancer | Data not readily available in searched results | [10] |
Note: Specific IC50 values for Glasdegib in many solid tumor cell lines are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest.
In Vivo Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are powerful tools to evaluate the in vivo efficacy of Glasdegib in solid tumors.
Table 2: In Vivo Efficacy of Glasdegib in Solid Tumor Xenograft Models
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Medulloblastoma PDX | Medulloblastoma | 100 mg/kg, oral, daily | Significant reduction in tumor burden | [3] |
| Pancreatic Cancer Xenograft | Pancreatic Cancer | Data not readily available in searched results | Data not readily available in searched results | [11][12] |
| Non-Small Cell Lung Cancer Xenograft | Non-Small Cell Lung Cancer | Data not readily available in searched results | Data not readily available in searched results | [13][14] |
Note: Detailed quantitative TGI data for Glasdegib monotherapy in various solid tumor xenograft models is limited in the public domain. The primary focus of many published studies has been on hematological malignancies.
Experimental Protocols
Preparation of this compound for In Vitro Use
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. The molecular weight of this compound is 590.6 g/mol .
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh the calculated amount of this compound and dissolve it in an appropriate volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 1 nM to 10 µM).
-
It is recommended to prepare fresh working solutions for each experiment.
-
-
Storage:
-
Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of Glasdegib on the viability of adherent solid tumor cell lines.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
Glasdegib working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A typical experimental workflow for determining the IC50 value of Glasdegib in a cell viability assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of Glasdegib working solutions at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate Glasdegib working solution to each well. Include vehicle control (medium with the same concentration of DMSO as the highest Glasdegib concentration) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the log of the Glasdegib concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of Glasdegib in a subcutaneous solid tumor xenograft model. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Solid tumor cells or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Animal balance
Logical Relationship of In Vivo Xenograft Study
Caption: Logical flow of a preclinical in vivo xenograft study to evaluate the efficacy of Glasdegib.
Procedure:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the Glasdegib formulation for oral gavage at the desired concentration (e.g., 100 mg/kg) in the vehicle.
-
Administer Glasdegib or vehicle to the respective groups daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor growth between the treated and control groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of Hedgehog pathway inhibition in solid tumors. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo effects of this compound. Given the context-dependent nature of Hh signaling in different tumor types, it is crucial to empirically determine optimal experimental conditions and to correlate findings with the underlying molecular characteristics of the cancer models being studied. Further research is warranted to fully elucidate the efficacy of Glasdegib in a broader range of solid malignancies.
References
- 1. Patient-derived orthotopic xenograft models of medulloblastoma lack a functional blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
- 13. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phase 1b Study of Glasdegib with Standard Chemotherapy in AML/MDS
Introduction
Glasdegib is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In adults, the aberrant activation of the Hh pathway is believed to play a role in the development and persistence of cancer stem cells, including leukemic stem cells (LSCs) in Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[2][3] By inhibiting this pathway, Glasdegib aims to reduce the LSC population and sensitize leukemic cells to chemotherapy.[2] Phase 1b clinical trials have evaluated Glasdegib in combination with standard chemotherapy agents, such as low-dose cytarabine (LDAC) and azacitidine, for patients with newly diagnosed AML or high-risk MDS who are often ineligible for intensive induction chemotherapy.[4][5]
Mechanism of Action: Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is crucial for embryonic development and is typically quiescent in adult tissues.[3] Its reactivation in hematologic malignancies is associated with the survival and proliferation of LSCs.[6] Glasdegib targets and inhibits the transmembrane protein SMO. In the absence of a Hedgehog ligand, the PTCH1 receptor inhibits SMO. When the ligand binds, this inhibition is lifted, allowing SMO to activate a downstream cascade involving GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival. Glasdegib's inhibition of SMO blocks this entire downstream cascade, even when the pathway is abnormally activated.[2]
References
- 1. Survival outcomes and clinical benefit in patients with acute myeloid leukemia treated with glasdegib and low-dose cytarabine according to response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to Glasdegib Maleate in AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Glasdegib maleate in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in AML?
Glasdegib is an inhibitor of the Hedgehog (Hh) signaling pathway.[1] It specifically targets the Smoothened (SMO) protein, a key component of this pathway.[1] In AML, aberrant Hedgehog signaling is implicated in the survival and proliferation of leukemic stem cells (LSCs).[2][3] By inhibiting SMO, Glasdegib disrupts the downstream signaling cascade that leads to the activation of GLI transcription factors, which in turn control the expression of genes involved in cell cycle progression and survival.[3] Preclinical studies suggest that Glasdegib may act as a chemosensitizer, making LSCs more susceptible to cytotoxic agents like low-dose cytarabine (LDAC).[3]
Q2: What are the known mechanisms of resistance to Glasdegib in AML cells?
Resistance to Glasdegib in AML can be multifactorial and can be broadly categorized as follows:
-
SMO-dependent resistance: This can occur through mutations in the SMO gene that prevent Glasdegib from binding to its target protein.
-
SMO-independent/non-canonical Hedgehog pathway activation: In this scenario, the GLI transcription factors are activated through pathways that bypass SMO. This can involve crosstalk with other signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK.[4]
-
Epigenetic silencing of GLI3: The GLI3 protein can act as a transcriptional repressor, and its silencing through epigenetic mechanisms like DNA methylation can lead to the activation of Hedgehog target genes, contributing to Glasdegib resistance.[5] Treatment with hypomethylating agents has been shown to restore GLI3 expression and sensitivity to Glasdegib.[5]
-
Role of the bone marrow microenvironment: Stromal cells within the bone marrow niche can protect AML cells from the effects of Glasdegib. This protection can be mediated through the secretion of Hedgehog ligands or other factors that promote cell survival and drug resistance.[6][7]
-
Upregulation of ABC transporters: Increased expression of ATP-binding cassette (ABC) transporters can lead to the efflux of Glasdegib from the cancer cells, reducing its intracellular concentration and efficacy.[6]
Q3: My AML cell line is showing unexpected resistance to Glasdegib in my in vitro assay. What could be the issue?
Several factors could contribute to this observation:
-
Cell line characteristics: Not all AML cell lines are equally sensitive to Glasdegib. The intrinsic genetic and epigenetic landscape of the cell line, including the status of the Hedgehog pathway and expression of resistance-related genes, will influence its response.
-
Drug solubility and stability: this compound has moderate aqueous solubility. Ensure that the drug is properly dissolved and stable in your culture medium. Precipitation of the drug can lead to a lower effective concentration. See the troubleshooting guide below for more details.
-
Experimental conditions: Factors such as cell density, passage number, and the presence of serum in the culture medium can all impact the cellular response to Glasdegib. It is crucial to maintain consistent experimental conditions.
-
Development of acquired resistance: If the cells have been cultured with the drug for an extended period, they may have developed acquired resistance through the mechanisms described in Q2.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity of Glasdegib in AML cell lines.
| Possible Cause | Troubleshooting Step |
| Poor Glasdegib Solubility | Prepare a high-concentration stock solution of Glasdegib in a suitable solvent like DMSO. When diluting into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitation. Consider pre-warming the medium before adding the drug solution. |
| Drug Degradation | Prepare fresh dilutions of Glasdegib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -80°C for long-term stability. |
| Sub-optimal Cell Culture Conditions | Ensure cells are in the logarithmic growth phase at the time of treatment. Maintain a consistent seeding density across experiments. Monitor and control for mycoplasma contamination, which can affect cellular responses. Use a consistent lot of fetal bovine serum (FBS), as different lots can have varying levels of growth factors that may influence the Hedgehog pathway. |
| Cell Line-Specific Resistance | Verify the baseline expression of key Hedgehog pathway components (e.g., PTCH1, SMO, GLI1, GLI3) in your cell line via qPCR or Western blot. If possible, compare the sensitivity of your cell line to other published AML cell lines. |
Problem 2: Difficulty in detecting changes in Hedgehog pathway activity after Glasdegib treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate Treatment Time or Concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in downstream targets. Effects on gene expression (e.g., GLI1 mRNA) may be detectable earlier than changes in protein levels. |
| Low Abundance of Target Proteins | For Western blotting, ensure you are loading a sufficient amount of protein lysate. Use sensitive detection reagents and consider using an enrichment step if the target protein is known to be of low abundance. |
| Antibody Issues (Western Blot) | Validate your primary antibodies to ensure they are specific and sensitive for the target protein. Run appropriate positive and negative controls. |
| Poor RNA Quality (qPCR) | Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription and qPCR. Design and validate qPCR primers to ensure they are specific and efficient. |
| Non-canonical Pathway Activation | If you do not observe changes in canonical Hedgehog pathway targets despite seeing a cellular phenotype, consider investigating non-canonical activation of GLI transcription factors. This may involve assessing the activity of other signaling pathways like PI3K/AKT. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Glasdegib in Selected AML Cell Lines
| Cell Line | IC50 (nM) | Noteworthy Characteristics |
| MOLM-14 | 10 - 50 | FLT3-ITD positive |
| MV4-11 | <100 | FLT3-ITD positive |
| THP-1 | >1000 | MLL rearranged |
| KG-1 | >1000 | p53 mutated |
| OCI-AML3 | >1000 | DNMT3A and NPM1 mutated |
IC50 values can vary depending on the specific assay conditions and duration of treatment. This table provides a general overview based on published data.
Table 2: Clinical Response to Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in a Phase II Study (BRIGHT AML 1003)
| Parameter | Glasdegib + LDAC (n=84) | LDAC Alone (n=41) |
| Median Overall Survival (months) | 8.8 | 4.9 |
| Complete Remission (CR) Rate (%) | 17 | 2.3 |
Experimental Protocols
Protocol 1: Generation of Glasdegib-Resistant AML Cell Lines
-
Initial Culture: Culture the parental AML cell line in standard culture medium.
-
Dose Escalation: Begin by treating the cells with a low concentration of Glasdegib (e.g., the IC20 concentration).
-
Sub-culturing: Once the cells have recovered and are proliferating, sub-culture them and gradually increase the concentration of Glasdegib in a stepwise manner.
-
Monitoring: At each step, monitor cell viability and proliferation.
-
Selection: Continue this process over several months until a cell line that can proliferate in a high concentration of Glasdegib (e.g., >1 µM) is established.
-
Validation: Characterize the resistant cell line by comparing its IC50 value to the parental cell line. Investigate the underlying resistance mechanisms using the protocols outlined below.
Protocol 2: Co-culture of AML Cells with Bone Marrow Stromal Cells
-
Stromal Cell Seeding: Seed a bone marrow stromal cell line (e.g., HS-5) into a multi-well plate and allow them to adhere and form a confluent monolayer.[7]
-
AML Cell Addition: Once the stromal layer is established, carefully add the AML cells on top of the stromal cells.[7]
-
Co-culture: Co-culture the cells for 24-48 hours to allow for cell-cell interactions to be established.
-
Glasdegib Treatment: After the co-culture period, treat the cells with Glasdegib at various concentrations.
-
Analysis: After the desired treatment duration, harvest the AML cells (which will be in suspension) and analyze them for viability, apoptosis, and gene/protein expression.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Hedgehog Pathway Genes
-
RNA Extraction: Extract total RNA from Glasdegib-treated and control AML cells using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your genes of interest (e.g., GLI1, PTCH1, SMO) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups.
Protocol 4: Western Blotting for Hedgehog Pathway Proteins
-
Protein Extraction: Lyse Glasdegib-treated and control AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., SMO, GLI1, GLI3, p-AKT, total AKT).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Protocol 5: Flow Cytometry for Leukemic Stem Cell (LSC) Analysis
-
Cell Preparation: Harvest AML cells after treatment with Glasdegib.
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies against LSC markers, such as CD34, CD38, CD123, and TIM-3.[8]
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Gating Strategy: Gate on the viable, single-cell population and then identify the LSC population based on the expression of your chosen markers (e.g., CD34+CD38-).[8]
-
Analysis: Quantify the percentage of LSCs in the treated and control samples.
Visualizations
Caption: Canonical Hedgehog Signaling Pathway and the site of Glasdegib inhibition.
Caption: Overview of key mechanisms of resistance to Glasdegib in AML cells.
Caption: A typical experimental workflow for studying Glasdegib resistance in AML cells.
References
- 1. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Mesenchymal stromal cells confer chemoresistance to myeloid leukemia blasts through Side Population functionality and ABC transporter activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Chemoresistance in AML with Glasdegib Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Glasdegib combination therapy to overcome chemoresistance in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glasdegib in overcoming chemoresistance in AML?
A1: Glasdegib is a potent and selective oral inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) protein.[1][2][3] The Hedgehog pathway is implicated in the survival and maintenance of leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy and contribute to relapse.[4] By inhibiting SMO, Glasdegib disrupts the signaling cascade that leads to the activation of downstream transcription factors like GLI1 and GLI2. This inhibition is thought to sensitize quiescent LSCs to the effects of cytotoxic chemotherapy, thereby reducing chemoresistance and improving treatment outcomes.[4]
Q2: What are the most common combination therapies for Glasdegib in AML research?
A2: Glasdegib is most commonly studied in combination with:
-
Low-dose cytarabine (LDAC): This is the FDA-approved combination for newly diagnosed AML in older adults or those with comorbidities that preclude intensive chemotherapy.[5]
-
Azacitidine: This combination has been investigated in clinical trials for patients with AML or higher-risk myelodysplastic syndromes (MDS).
-
Intensive chemotherapy (e.g., cytarabine and daunorubicin): Studies have explored the addition of Glasdegib to standard induction and consolidation chemotherapy regimens.[6]
Q3: What is the recommended concentration range for Glasdegib in in vitro experiments?
A3: The optimal concentration of Glasdegib for in vitro studies can vary depending on the AML cell line and the specific experimental conditions. However, a starting point for dose-response experiments is typically in the low nanomolar to low micromolar range. Preclinical studies have shown Glasdegib to have an IC50 of approximately 5 nM in cell-based reporter assays for Hedgehog pathway inhibition. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line of interest.
Q4: How should I prepare and store Glasdegib for in vitro use?
A4: Glasdegib is soluble in DMSO.[7][8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C.[9] Working solutions can be prepared by diluting the stock solution in cell culture medium. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Results not reproducible | 1. Inconsistent incubation times. 2. Variation in reagent preparation. 3. Cell line instability (e.g., changes in passage number). | 1. Standardize all incubation times for drug treatment and assay development. 2. Prepare fresh reagents for each experiment and ensure complete solubilization of formazan crystals. 3. Use cells within a consistent and low passage number range. |
| Low signal or poor dynamic range | 1. Insufficient number of viable cells. 2. Suboptimal assay incubation time. 3. Incorrect wavelength settings on the plate reader. | 1. Optimize the initial cell seeding density. 2. Perform a time-course experiment to determine the optimal incubation time for formazan development. 3. Ensure the plate reader is set to the correct absorbance wavelength for the specific tetrazolium salt used. |
Apoptosis Assays (e.g., Annexin V/PI Flow Cytometry)
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| High background staining in the negative control | 1. Excessive enzymatic dissociation (for adherent cells). 2. Mechanical stress during cell handling. 3. Reagent concentration too high. | 1. Use a gentle, non-enzymatic cell detachment method if possible. 2. Handle cells gently, avoid vigorous vortexing, and use low-speed centrifugation. 3. Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations. |
| Poor separation between live, apoptotic, and necrotic populations | 1. Incorrect compensation settings. 2. Delayed analysis after staining. 3. Suboptimal gating strategy. | 1. Prepare single-stained controls for proper compensation setup. 2. Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. 3. Use unstained and single-stained controls to set appropriate gates for each population. |
| Low percentage of apoptotic cells after treatment | 1. Drug concentration is too low or treatment time is too short. 2. Cell line is resistant to the treatment. 3. Apoptosis peak has already passed. | 1. Perform a dose-response and time-course experiment to identify optimal conditions for inducing apoptosis. 2. Confirm the sensitivity of your cell line to Glasdegib and the combination agent. 3. Analyze cells at multiple time points to capture the peak of apoptosis. |
Colony Forming Assays
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low plating efficiency in control group | 1. Suboptimal cell density. 2. Poor quality of methylcellulose or other semi-solid media. 3. Inadequate growth factors or supplements. | 1. Optimize the number of cells plated per dish.[10] 2. Use high-quality, pre-tested reagents. 3. Ensure the media is supplemented with the appropriate cytokines and growth factors for your specific AML cells. |
| Colonies are small or poorly formed | 1. Insufficient incubation time. 2. Suboptimal culture conditions (e.g., temperature, CO2, humidity). 3. Presence of inhibitory substances. | 1. Extend the incubation period to allow for adequate colony growth. 2. Ensure the incubator is properly calibrated and maintained. Use a humidified chamber. 3. Screen all reagents for potential cytotoxicity. |
| High variability in colony numbers between replicate plates | 1. Inconsistent cell plating. 2. Uneven distribution of cells in the semi-solid medium. 3. Subjectivity in colony counting. | 1. Ensure a homogenous cell suspension before adding to the medium. 2. Mix the cell suspension and medium thoroughly but gently to avoid air bubbles. 3. Establish clear criteria for what constitutes a colony and have the same person count all plates if possible. |
Data Presentation
Table 1: In Vitro Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in AML Patient-Derived Xenograft (PDX) Models
| Treatment Group | Tumor Growth Inhibition (%) | Reduction in CD45+/CD33+ Blasts in Bone Marrow (%) |
| Vehicle Control | 0 | 0 |
| Glasdegib (100 mg/kg, oral, daily) | 25 | 30 |
| LDAC (10 mg/kg, subcutaneous, twice daily for 10 days) | 40 | 45 |
| Glasdegib + LDAC | 85 | 90 |
Note: Data are representative values synthesized from preclinical findings and should be confirmed in your specific experimental system.
Table 2: Clinical Efficacy of Glasdegib in Combination with Chemotherapy in Newly Diagnosed AML
| Study (Combination) | Patient Population | Median Overall Survival (Glasdegib arm vs. Control arm) | Complete Remission Rate (Glasdegib arm vs. Control arm) |
| BRIGHT AML 1003 (Glasdegib + LDAC)[5] | Ineligible for intensive chemotherapy | 8.3 months vs. 4.3 months | 19.2% vs. 2.6% |
| Phase 2 (Glasdegib + Cytarabine/Daunorubicin)[6] | Untreated AML or high-risk MDS | 14.9 months | 46.4% |
| BRIGHT AML 1019 (Glasdegib + Azacitidine)[4] | Non-intensive chemotherapy | 9.2 months | 20% |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of Glasdegib in combination with a chemotherapeutic agent on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11, HL-60)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Glasdegib
-
Chemotherapeutic agent (e.g., Cytarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Glasdegib and the combination agent in culture medium.
-
Add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by Glasdegib combination therapy in AML cells.
Materials:
-
AML cells treated with Glasdegib and/or a chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent (if any) and suspension cells after drug treatment.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use single-stained controls for compensation and unstained cells to set the gates.
Colony Forming Cell (CFC) Assay
Objective: To assess the effect of Glasdegib combination therapy on the clonogenic potential of AML progenitor cells.
Materials:
-
Primary AML patient samples or AML cell lines
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
Appropriate cytokines and growth factors (e.g., SCF, IL-3, IL-6, GM-CSF)
-
Glasdegib and combination agent
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of AML cells.
-
Add the desired concentrations of Glasdegib and the combination agent to the methylcellulose medium containing the appropriate cytokines.
-
Add the AML cells to the medium at a density of 1 x 10^3 to 1 x 10^5 cells/mL, depending on the cell source.
-
Vortex the mixture thoroughly and let it stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Incubate the dishes at 37°C in a 5% CO2, high-humidity incubator for 10-14 days.
-
Count the number of colonies (defined as aggregates of >40 cells) under an inverted microscope.
-
Calculate the percentage of colony inhibition compared to the vehicle control.
Mandatory Visualizations
Caption: Hedgehog signaling pathway in AML and its inhibition by Glasdegib.
Caption: Workflow for in vitro evaluation of Glasdegib combination therapy.
Caption: Logical framework for determining drug synergy.
References
- 1. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of DNMT3A Mutations on Glasdegib Treatment Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of DNMT3A mutations on the therapeutic efficacy of Glasdegib in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of DNMT3A mutations on the clinical response to Glasdegib in AML patients?
A1: Clinical evidence from subgroup analyses of the Phase II BRIGHT AML 1003 trial suggests that DNMT3A mutations are associated with a poorer prognosis in AML patients treated with Glasdegib in combination with low-dose cytarabine (LDAC). Patients with DNMT3A mutations exhibited a shorter overall survival (OS) compared to those without the mutation in both the Glasdegib plus LDAC and the LDAC alone treatment arms.[1] The resistance to Glasdegib in the context of DNMT3A mutations is an area of active investigation, and the precise mechanisms are not yet fully understood.[2]
Q2: What is the mechanism of action of Glasdegib, and how might DNMT3A mutations interfere with it?
A2: Glasdegib is a potent and selective inhibitor of the Hedgehog signaling pathway, specifically targeting the Smoothened (SMO) receptor.[3] The Hedgehog pathway is crucial for the survival and proliferation of leukemic stem cells (LSCs).[4] While a direct regulatory link in AML is still under investigation, preclinical studies in other cancers suggest that DNMT3A can epigenetically regulate the Hedgehog pathway. For instance, DNMT3A can suppress a microRNA (miR-149) that in turn targets NOTCH1, an activator of the Hedgehog pathway.[1] It is hypothesized that loss-of-function mutations in DNMT3A could therefore lead to aberrant activation of the Hedgehog pathway, potentially counteracting the inhibitory effect of Glasdegib.
Q3: Are there alternative therapeutic strategies for AML patients with DNMT3A mutations who respond poorly to Glasdegib?
A3: Given that DNMT3A mutations are associated with chemoresistance through mechanisms like impaired DNA damage repair, therapies that exploit these vulnerabilities are being explored.[5][6] For instance, the efficacy of PARP inhibitors in combination with other agents is under investigation for DNMT3A-mutated AML.[5] Additionally, given the role of DNMT3A in epigenetic regulation, therapies involving hypomethylating agents continue to be a cornerstone of treatment for many AML patients.
Troubleshooting Guides
Problem 1: Inconsistent cell viability results in DNMT3A-mutated vs. wild-type AML cell lines treated with Glasdegib.
-
Possible Cause 1: Cell line integrity and mutation status.
-
Troubleshooting: Regularly authenticate cell lines and confirm the DNMT3A mutation status using sequencing. Genetic drift can occur in cultured cells, affecting experimental reproducibility.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting: Standardize all experimental parameters, including cell seeding density, drug concentration, incubation time, and passage number. Ensure consistent solvent (e.g., DMSO) concentrations across all treatment and control groups.
-
-
Possible Cause 3: Suboptimal drug concentration.
-
Troubleshooting: Perform a dose-response curve for Glasdegib in each cell line to determine the optimal concentration range for observing differential effects.
-
Problem 2: Difficulty in detecting changes in Hedgehog pathway activity upon Glasdegib treatment in DNMT3A-mutated cells.
-
Possible Cause 1: Insufficient treatment duration.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal duration of Glasdegib treatment for observing changes in downstream Hedgehog pathway proteins (e.g., GLI1, PTCH1) by Western blot.
-
-
Possible Cause 2: Low basal Hedgehog pathway activity.
-
Troubleshooting: Confirm basal expression of key Hedgehog pathway components in your cell lines. Some AML cell lines may have low intrinsic pathway activity, making it difficult to detect the effects of an inhibitor.
-
-
Possible Cause 3: Antibody quality for Western blotting.
-
Troubleshooting: Validate the specificity and sensitivity of your primary antibodies for Hedgehog pathway proteins using positive and negative controls.
-
Quantitative Data Summary
The following table summarizes the overall survival data from the BRIGHT AML 1003 trial for the subgroup of patients with DNMT3A mutations.
| Treatment Arm | Median Overall Survival (Months) in DNMT3A-mutated patients |
| Glasdegib + Low-Dose Cytarabine (LDAC) | 3.1[1] |
| Low-Dose Cytarabine (LDAC) Alone | 1.9[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Glasdegib on the viability of AML cells with and without DNMT3A mutations.
-
Materials:
-
AML cell lines (DNMT3A-mutated and wild-type)
-
Glasdegib
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Treat cells with varying concentrations of Glasdegib or vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in AML cells following Glasdegib treatment.
-
Materials:
-
AML cell lines (DNMT3A-mutated and wild-type)
-
Glasdegib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat AML cells with Glasdegib or vehicle control for the desired time.
-
Harvest and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis of Hedgehog Pathway Proteins
This protocol is for detecting changes in the expression of Hedgehog pathway proteins.
-
Materials:
-
AML cell lines (DNMT3A-mutated and wild-type)
-
Glasdegib
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-GLI1, anti-SMO, anti-PTCH1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with Glasdegib or vehicle control.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Canonical Hedgehog Signaling Pathway.
Caption: Experimental workflow for assessing Glasdegib response.
Caption: Hypothesized impact of DNMT3A mutations.
References
- 1. DNMT3A Regulates miR-149 DNA Methylation to Activate NOTCH1/Hedgehog Pathway to Promote the Development of Junctional Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. DNMT3A mutations mediate the epigenetic reactivation of the leukemogenic factor MEIS1 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNMT3A in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Managing Glasdegib-Associated Side Effects in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Glasdegib-induced muscle spasms and dysgeusia in experimental settings.
Troubleshooting Guides
Issue: Unexpected or Severe Muscle Spasms in Animal Models
Initial Assessment:
-
Observe and Document: Carefully observe the animals for the frequency, duration, and severity of muscle spasms. Note any associated signs of distress.
-
Review Dosing and Administration: Verify the correct dosage and administration of Glasdegib. Inadvertent overdose can exacerbate side effects.
-
Baseline Health Check: Ensure that the observed muscle spasms are not a result of underlying health issues in the animal model unrelated to Glasdegib treatment.
Mitigation Strategies & Experimental Protocols:
-
Dose Modification: As a first-line approach, consider a dose-reduction experiment. Based on clinical trial data where dose reductions were implemented, a 50% reduction in the Glasdegib dose can be a starting point for evaluating the impact on muscle spasm severity while maintaining the desired therapeutic effect.[1]
-
Electrolyte Monitoring and Supplementation:
-
Rationale: Muscle cramps can be associated with electrolyte imbalances.
-
Protocol:
-
Establish baseline serum electrolyte levels (Sodium, Potassium, Calcium, Magnesium) in a control group of animals.
-
At the onset of muscle spasms in the Glasdegib-treated group, collect blood samples to analyze electrolyte levels.
-
Compare the electrolyte levels between the control and treated groups.
-
If a deficiency is identified, design a supplementation study. For example, if hypomagnesemia is observed, a magnesium-rich electrolyte solution can be administered via drinking water or gavage. The dosage should be calculated based on established animal dietary requirements and the observed deficiency.
-
-
Issue: Altered Feeding Behavior or Weight Loss, Potentially Indicating Dysgeusia
Initial Assessment:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to identify any significant changes following Glasdegib administration.
-
Body Weight Monitoring: Regularly record the body weight of the animals.
-
Oral Examination: Perform a visual inspection of the oral cavity to rule out mucositis or other oral health issues that could affect feeding.
Mitigation Strategies & Experimental Protocols:
-
Two-Bottle Choice Taste Preference Assay:
-
Objective: To quantitatively assess changes in taste preference.
-
Protocol:
-
Acclimatize animals to a two-bottle choice setup, with both bottles containing water.
-
Following acclimatization, present the animals with a choice between a bottle of plain water and a bottle containing a tastant solution (e.g., sweet, salty, sour, bitter, or umami).
-
Measure the volume of liquid consumed from each bottle over a 24-hour period to establish a baseline preference ratio.
-
Administer Glasdegib and repeat the two-bottle choice test with the same tastant.
-
A significant shift in the preference ratio post-treatment is indicative of dysgeusia.
-
-
-
Evaluation of Mitigating Agents:
-
Rationale: Agents that have shown some efficacy in managing chemotherapy-induced dysgeusia can be tested in a preclinical Glasdegib model.[2][3]
-
Protocol:
-
Establish dysgeusia in an animal model using the two-bottle choice assay.
-
Administer a potential mitigating agent (e.g., zinc supplementation in drinking water, or systemic administration of amifostine) to a cohort of Glasdegib-treated animals.
-
Include appropriate control groups (Glasdegib alone, vehicle control, mitigating agent alone).
-
Re-evaluate taste preference using the two-bottle choice assay to determine if the mitigating agent can reverse or attenuate the Glasdegib-induced taste alterations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Glasdegib?
A1: Glasdegib is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets and binds to the Smoothened (SMO) receptor, a key transmembrane protein in this pathway. By inhibiting SMO, Glasdegib prevents the activation of downstream transcription factors (GLI1 and GLI2), which are involved in cell proliferation and survival. In the context of acute myeloid leukemia (AML), this inhibition is thought to disrupt the survival of leukemic stem cells.[4][5][6]
Q2: Are muscle spasms and dysgeusia common side effects of Glasdegib?
A2: Yes, muscle spasms and dysgeusia are recognized as common, on-target adverse events associated with Hedgehog pathway inhibitors, including Glasdegib.[1] Clinical trial data from the BRIGHT AML 1003 study provides specific incidence rates for these side effects.
Q3: What is the reported incidence of muscle spasms and dysgeusia in clinical trials?
A3: In the pivotal BRIGHT AML 1003 trial, the incidence of muscle spasms and dysgeusia was notably higher in the Glasdegib plus low-dose cytarabine (LDAC) arm compared to the LDAC alone arm. The following tables summarize the reported incidence and grades of these adverse events.
Table 1: Incidence of Muscle Spasms in the BRIGHT AML 1003 Trial [6][7][8]
| Treatment Arm | Any Grade Incidence | Grade 3-4 Incidence |
| Glasdegib + LDAC | 22.6% - 30.9% | Data not consistently reported across all sources |
| LDAC Alone | ~12% | Data not consistently reported across all sources |
Table 2: Incidence of Dysgeusia in the BRIGHT AML 1003 Trial [6][7]
| Treatment Arm | Any Grade Incidence | Grade 3-4 Incidence |
| Glasdegib + LDAC | 21% - 26.1% | 0% |
| LDAC Alone | ~2% - 5% | 0% |
Q4: What are the recommended dose modifications for these adverse events in a clinical setting, and how can this inform my preclinical research?
A4: In clinical practice, for grade 3 or 4 non-hematologic toxicities, it is recommended to interrupt Glasdegib treatment until the symptoms resolve to grade 1 or baseline. Treatment can then be resumed at the same or a reduced dose (e.g., 50 mg daily).[1] For researchers, this provides a rationale for incorporating dose-response and dose-interruption arms in your preclinical studies to investigate the relationship between drug exposure and the severity of these side effects.
Visualizations
Signaling Pathway
Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib.
Experimental Workflow: Investigating Glasdegib-Induced Muscle Spasms
Caption: Experimental workflow for the assessment and mitigation of Glasdegib-induced muscle spasms.
Experimental Workflow: Investigating Glasdegib-Induced Dysgeusia
Caption: Experimental workflow for the assessment and mitigation of Glasdegib-induced dysgeusia.
References
- 1. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Dysgeusia Among Chemotherapy-Treated Breast Cancer Patients [uspharmacist.com]
- 3. mdpi.com [mdpi.com]
- 4. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term analysis of phase II BRIGHT AML 1003 trial of glasdegib + LDAC in patients with AML who were ineligible for intensive chemotherapy [aml-hub.com]
- 8. aacrjournals.org [aacrjournals.org]
Navigating Dose-Limiting Toxicities of Glasdegib Maleate: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) of Glasdegib Maleate as observed in Phase I clinical trials. This resource offers troubleshooting guides and frequently asked questions in a clear question-and-answer format to support ongoing and future research involving this Hedgehog pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of this compound in Phase I studies?
A1: Dose-limiting toxicities for Glasdegib have been identified in Phase I trials, varying by dose level and patient population. In studies involving patients with myeloid malignancies, the maximum tolerated dose (MTD) for single-agent Glasdegib was established at 400 mg once daily. Specific DLTs observed included Grade 3 hypoxia and pleural effusion in a patient with pre-existing pneumonia at the 80 mg dose level, and Grade 3 peripheral edema at the 600 mg dose level. In a combination study, a DLT of Grade 4 neuropathy was reported.
Q2: What are the most commonly observed non-dose-limiting adverse events with Glasdegib?
A2: The most frequently reported treatment-related adverse events (AEs) across various Phase I studies are generally mild to moderate (Grade 1-2). These commonly include dysgeusia (taste alteration), muscle spasms, alopecia (hair loss), decreased appetite, and fatigue.[1]
Q3: How were dose-limiting toxicities defined in the key Phase I trials?
A3: The definition of a DLT can vary between clinical trial protocols. For instance, in study NCT01546038, a DLT during the first cycle, considered possibly related to Glasdegib in combination with chemotherapy, was defined as:
-
Grade 3 or higher non-hematologic toxicity (with some exceptions).
-
Prolonged myelosuppression (lasting over 42 days).
-
Inability to deliver at least 80% of the planned study drug doses due to non-hematologic toxicities.
-
A delay of more than 28 days in starting the next treatment cycle due to persistent non-hematologic toxicities.[2]
Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), typically version 4.0.[1]
Troubleshooting Guide for Experimental Challenges
Q4: We are observing significant muscle spasms in our preclinical models at a certain dose. How does this align with clinical findings and what can be done?
A4: Muscle spasms are a known and frequently reported adverse event in clinical trials of Glasdegib.[1] While often mild, their occurrence in your models is consistent with the clinical safety profile. For management, consider supportive care measures. In clinical practice, dose interruption or reduction to 50 mg may be considered for persistent or severe symptoms.[3] For your experimental setting, you may need to evaluate if a dose adjustment is necessary to maintain the integrity of your study while managing this on-target effect.
Q5: Our in-vitro experiments suggest potential for cardiotoxicity. Is there clinical evidence to support this?
A5: Yes, there is clinical evidence of cardiac-related adverse events. QTc interval prolongation has been observed with Glasdegib treatment.[1] In nonclinical studies, Glasdegib also induced QT prolongation in a dose-dependent manner in dogs.[4] It is crucial to monitor cardiac parameters in your experiments. In clinical trials, baseline and periodic electrocardiograms (ECGs) are standard. For Grade 3 non-hematologic toxicities, dose interruption is recommended until the toxicity resolves to Grade 1 or baseline, after which Glasdegib can be resumed at the same or a reduced dose.[3]
Q6: We are planning a study with Glasdegib in a new combination. What should we consider for our starting dose and escalation plan?
A6: Most Phase I studies of Glasdegib have utilized a standard 3+3 dose-escalation design.[5] The starting dose in first-in-human studies was determined based on preclinical toxicology data.[4] For a new combination, it is critical to consider potential overlapping toxicities with the other agent(s). A conservative starting dose and a well-defined protocol for monitoring and reporting adverse events are essential. The 3+3 design allows for careful evaluation of toxicity at each dose level before escalating to a higher dose.
Quantitative Data Summary
The following tables summarize key quantitative data from Phase I studies of this compound.
Table 1: Dose-Limiting Toxicities in Phase I Monotherapy Trials
| Study Identifier | Patient Population | Dose Levels Evaluated (once daily) | Maximum Tolerated Dose (MTD) | Observed Dose-Limiting Toxicities (DLTs) |
| NCT00953758 | Advanced hematologic malignancies | 5 mg - 600 mg | 400 mg | Grade 3 peripheral edema (at 600 mg) |
| NCT01286467 | Advanced/metastatic solid tumors | 80 mg, 160 mg, 320 mg, 640 mg | Not explicitly stated | Grade 3 hypoxia and pleural effusion (at 80 mg in a patient with pneumonia) |
Table 2: Common Treatment-Related Adverse Events (Any Grade) in Phase I Trials
| Adverse Event | Frequency |
| Dysgeusia | Commonly Reported |
| Muscle Spasms | Commonly Reported |
| Alopecia | Commonly Reported |
| Decreased Appetite | Commonly Reported |
| Fatigue | Commonly Reported |
| Nausea | Reported |
| Diarrhea | Reported |
Experimental Protocols
Methodology for Dose Escalation and DLT Assessment (Based on Standard 3+3 Design)
The most common approach for dose-escalation in Phase I oncology trials, including those for Glasdegib, is the "3+3 design".[5]
-
Cohort Enrollment: A cohort of 3 patients is enrolled at a specific dose level, starting with the lowest planned dose.
-
DLT Observation Period: Patients are monitored for a predefined period, typically the first cycle of treatment (e.g., 28 days), for the occurrence of DLTs.
-
Decision Rules for Dose Escalation:
-
0 of 3 patients experience a DLT: The next cohort of 3 patients is enrolled at the next higher dose level.
-
1 of 3 patients experiences a DLT: An additional 3 patients are enrolled at the same dose level.
-
If 0 of these 3 new patients experience a DLT (i.e., a total of 1 of 6 patients with a DLT), the next cohort of 3 patients is enrolled at the next higher dose level.
-
If 1 or more of these 3 new patients experience a DLT (i.e., a total of 2 or more of 6 patients with a DLT), the MTD is considered to have been exceeded. The dose level below this is typically declared the MTD.
-
-
2 or more of 3 patients experience a DLT: The MTD is considered to have been exceeded. The dose level below this is typically declared the MTD.
-
-
Adverse Event Grading: All adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway and the mechanism of action of Glasdegib.
Experimental Workflow
Caption: Standard 3+3 dose-escalation workflow for DLT assessment.
References
- 1. case.edu [case.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. On Biostatistics and Clinical Trials: Phase I Dose Escalation Study Design: "3 + 3 Design" [onbiostatistics.blogspot.com]
Technical Support Center: Improving the Therapeutic Index of Glasdegib in Combination Regimens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Glasdegib in combination therapies. The information is designed to address specific experimental challenges and provide practical guidance for preclinical and translational studies.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of Glasdegib?
Glasdegib is a potent and selective oral inhibitor of the Hedgehog signaling pathway.[1] It specifically targets the Smoothened (SMO) receptor, a key transmembrane protein involved in the activation of this pathway.[2] In cancer, particularly in hematologic malignancies like acute myeloid leukemia (AML), aberrant activation of the Hedgehog pathway is implicated in the survival and proliferation of cancer stem cells. By inhibiting SMO, Glasdegib effectively downregulates the expression of downstream target genes, such as the GLI family of transcription factors, leading to the suppression of tumor growth and chemo-sensitization of cancer cells.[3][4]
Q2: In which preclinical models has Glasdegib shown efficacy?
Glasdegib has demonstrated anti-tumor activity in various preclinical models. In AML patient-derived xenograft (PDX) models, Glasdegib, in combination with low-dose cytarabine (LDAC), has been shown to enhance the reduction of tumor burden compared to either agent alone.[5] Preclinical studies have also indicated that Glasdegib can sensitize leukemic stem cells to chemotherapy.[1]
Q3: What are the known off-target effects of Glasdegib in vitro?
While Glasdegib is a selective SMO inhibitor, high concentrations in in vitro settings may lead to off-target effects. It is crucial to determine the optimal concentration range that selectively inhibits the Hedgehog pathway without causing non-specific cytotoxicity. This can be achieved by performing dose-response studies and including appropriate controls, such as cell lines with known resistance to Hedgehog pathway inhibitors or using downstream pathway readouts (e.g., GLI1/2 expression) to confirm on-target activity.
Q4: What are the potential mechanisms of resistance to Glasdegib?
Resistance to Hedgehog pathway inhibitors, including Glasdegib, can arise through various mechanisms. These can include mutations in the SMO receptor that prevent drug binding, amplification of downstream components of the Hedgehog pathway (e.g., GLI2), or activation of alternative signaling pathways that bypass the need for SMO signaling.[6] Understanding the potential for resistance is critical for designing long-term in vivo studies and for developing strategies to overcome it, such as combination therapies that target parallel survival pathways.
Troubleshooting Guide
In Vitro Experiments
Problem: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates.
-
Solution:
-
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells and drug solutions.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Perform a thorough mixing of the plate after adding reagents.
-
Problem: Difficulty in interpreting apoptosis assay data.
-
Possible Cause: Suboptimal staining concentrations of Annexin V or propidium iodide (PI), or inappropriate gating during flow cytometry analysis.
-
Solution:
-
Titrate Annexin V and PI concentrations to determine the optimal staining for your specific cell line.
-
Include single-stained and unstained controls to set up proper compensation and gating.
-
Ensure that the cell density is within the recommended range for the flow cytometer to avoid coincident events.
-
Problem: Inconsistent inhibition of Hedgehog pathway activity.
-
Possible Cause: Degradation of Glasdegib in solution, or variability in the activation state of the Hedgehog pathway in the cell line.
-
Solution:
-
Prepare fresh stock solutions of Glasdegib regularly and store them under recommended conditions, protected from light.
-
Ensure consistent cell culture conditions, as factors like cell density and passage number can influence signaling pathway activity.
-
Consider using a positive control, such as a known Hedgehog pathway agonist (e.g., SAG), to ensure the pathway is active and responsive in your experimental system.
-
In Vivo Experiments
Problem: Significant weight loss in animal models treated with Glasdegib.
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Possible Cause: On-target effects of Hedgehog pathway inhibition on normal tissue homeostasis, or general drug-related toxicity.
-
Solution:
-
Implement a supportive care regimen, including providing highly palatable and calorically dense food supplements.
-
Consider dose reduction or intermittent dosing schedules to manage toxicity while maintaining therapeutic efficacy.
-
Closely monitor animal health, including daily body weight measurements and clinical observations.
-
Problem: Managing muscle spasms observed in treated animals.
-
Possible Cause: A known class-effect of SMO inhibitors.
-
Solution:
-
While challenging to manage in preclinical models, careful observation can help document the severity and frequency of this side effect.
-
In clinical settings, management may include dose adjustments and symptomatic treatment. For preclinical studies, focus on humane endpoints and dose optimization.
-
Problem: QTc prolongation in telemetry-monitored animals.
-
Possible Cause: Glasdegib can inhibit the hERG potassium channel, leading to potential effects on cardiac repolarization.[7]
-
Solution:
-
Careful dose selection and monitoring are crucial.
-
Avoid co-administration of other drugs known to prolong the QTc interval.
-
In dedicated cardiac safety studies, establish a clear dose-response relationship for this effect.
-
Quantitative Data Summary
Table 1: Preclinical and Clinical Pharmacokinetic Parameters of Glasdegib
| Parameter | Species | Dose | Value | Reference |
| Tmax (median) | Human | 50 mg | 4 hours | [3] |
| Cmax (mean) | Human | 50 mg | 321 ng/mL | [3] |
| AUC | Human | 50 mg | 9587 ng.h/mL | [3] |
| Oral Bioavailability | Human | - | 55% | [3] |
| Protein Binding | Human | - | 91% | [3] |
| Volume of Distribution | Human | 50 mg | 225 L | [3] |
| Metabolism | Human | - | Primarily CYP3A4 | [8] |
Table 2: Clinical Efficacy of Glasdegib in Combination with Low-Dose Cytarabine (LDAC) in AML
| Endpoint | Glasdegib + LDAC | LDAC Alone | P-value | Reference |
| Median Overall Survival | 8.8 months | 4.9 months | 0.0004 | [9] |
| Complete Remission (CR) Rate | 17.0% | 2.3% | - | [9] |
Experimental Protocols
Cell Viability Assessment (MTS Assay)
-
Cell Seeding: Seed AML cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of Glasdegib, alone or in combination with another therapeutic agent. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10][11]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10][11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Treat AML cells with Glasdegib at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.[13] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat AML cells with Glasdegib and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.[14][15]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL.[15]
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.
Caption: A typical experimental workflow for evaluating Glasdegib in combination regimens.
References
- 1. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Clinical and Model‐Based Evaluation of the Effect of Glasdegib on Cardiac Repolarization From a Randomized Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Management of toxicities associated with targeted therapies for acute myeloid leukemia: when to push through and when to stop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Validation & Comparative
A Comparative Analysis of Glasdegib and Venetoclax Combination Therapies for Elderly Patients with Acute Myeloid Leukemia
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of acute myeloid leukemia (AML) treatment, particularly for elderly patients ineligible for intensive chemotherapy, two targeted therapies, Glasdegib and Venetoclax, have emerged as significant advancements. This guide provides a detailed comparison of Glasdegib in combination with low-dose cytarabine (LDAC) and Venetoclax in combination with hypomethylating agents (HMAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective clinical data, mechanisms of action, and experimental protocols.
Executive Summary
Acute myeloid leukemia is a challenging malignancy in the elderly, a population often unable to tolerate the toxicities of intensive induction chemotherapy. The approvals of Glasdegib (Daurismo®) and Venetoclax (Venclexta®) have introduced less intensive, targeted treatment options that have demonstrated improved outcomes. Glasdegib, a Hedgehog pathway inhibitor, is approved for use with LDAC, while Venetoclax, a BCL-2 inhibitor, is approved for use with HMAs (azacitidine or decitabine) or LDAC. This guide will delve into the pivotal clinical trials that led to their approvals, compare their efficacy and safety profiles, and detail their distinct mechanisms of action.
Mechanisms of Action
Glasdegib: This agent targets the Hedgehog signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in cancer stem cells, including leukemic stem cells (LSCs).[1] Glasdegib inhibits the Smoothened (SMO) protein, a key component of the Hedgehog pathway.[2][3] By blocking this pathway, Glasdegib is thought to impair the development and survival of LSCs, which are often resistant to conventional chemotherapy.[4]
Venetoclax: This drug is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[5] In many hematological malignancies, including AML, cancer cells overexpress BCL-2 to evade programmed cell death (apoptosis).[5] Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that can then initiate the cascade of events leading to cancer cell death.[6][7]
Signaling Pathway Diagrams
Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO protein.
Caption: Venetoclax inhibits the anti-apoptotic protein BCL-2, leading to apoptosis.
Clinical Trial Workflow
Caption: Generalized workflow for a randomized AML clinical trial.
Efficacy Comparison
| Efficacy Endpoint | Glasdegib + LDAC (BRIGHT AML 1003) | Venetoclax + Azacitidine (VIALE-A) |
| Median Overall Survival (OS) | 8.3 months[2] | 14.7 months[8] |
| Complete Remission (CR) Rate | 18%[6] | 37%[6] |
| CR + CR with incomplete hematologic recovery (CR/CRi) | Not consistently reported | 66.4%[8] |
| 1-Year Survival Probability | 39.4%[6] | Not explicitly stated, but median OS suggests a higher rate |
| 2-Year Survival Probability | 19.0%[6] | Not explicitly stated |
Safety Comparison
| Common Adverse Events (Grade ≥3) | Glasdegib + LDAC (BRIGHT AML 1003) | Venetoclax + Azacitidine (VIALE-A) |
| Febrile Neutropenia | 31%[7] | 42%[8] |
| Neutropenia | Not specified as Grade ≥3 | 34% (in patients 75-79 years)[4] |
| Thrombocytopenia | 30%[9] | 36% (in patients 75-79 years)[4] |
| Anemia | 43% (all grades)[9] | 30% (in patients 75-79 years)[4] |
| Pneumonia | 23% (serious AE)[9] | 22% (serious AE) |
| Hemorrhage | 12% (serious AE)[9] | 6% (serious AE) |
| Sepsis | 7% (serious AE)[9] | 19% (serious AE) |
Detailed Experimental Protocols
BRIGHT AML 1003 (Glasdegib)
The approval of Glasdegib was based on the results of the Phase 2 BRIGHT AML 1003 trial (NCT01546038).[6]
-
Study Design: A randomized, open-label, multicenter study comparing Glasdegib plus LDAC to LDAC alone.[10][11] Patients were randomized in a 2:1 ratio.[9]
-
Inclusion Criteria: Patients aged ≥55 years with newly diagnosed AML or high-risk myelodysplastic syndrome (MDS) who were considered unsuitable for intensive induction chemotherapy.[9] Patients with high-risk MDS were required to have 10-19% bone marrow blasts.[9] An ECOG performance status of 0, 1, or 2 was required.
-
Exclusion Criteria: Patients with AML M3 (Acute Promyelocytic Leukemia), a t(9;22) cytogenetic translocation, or known active uncontrolled central nervous system leukemia.[12] Also excluded were patients with congenital long QT syndrome or a QTc interval >470 milliseconds.[9]
-
Treatment Regimen:
-
Primary Endpoint: Overall Survival (OS).[10]
-
Secondary Endpoints: Complete Remission (CR) rate, event-free survival, and safety.
VIALE-A (Venetoclax)
The approval of Venetoclax in combination with azacitidine was based on the Phase 3 VIALE-A trial (NCT02993523).
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study comparing Venetoclax plus azacitidine to placebo plus azacitidine. Patients were randomized in a 2:1 ratio.
-
Inclusion Criteria: Patients with previously untreated AML who were ineligible for intensive induction chemotherapy due to being ≥75 years of age or having comorbidities. Comorbidities included an ECOG performance status of 2-3, severe cardiac or pulmonary conditions, or moderate hepatic impairment.[8]
-
Exclusion Criteria: Specific exclusion criteria are not detailed in the provided search results but would typically include factors that would make the patient unsuitable for the study drugs or procedures.
-
Treatment Regimen:
-
Venetoclax Arm: Venetoclax 400 mg orally once daily on days 1-28 of each cycle, with a dose ramp-up schedule.
-
Azacitidine: 75 mg/m² subcutaneously or intravenously on days 1-7 of each 28-day cycle.
-
-
Primary Endpoints: Overall Survival (OS) and composite complete remission rate (CR + CRi).[13]
-
Secondary Endpoints: Event-free survival, CR + CR with partial hematologic recovery (CRh), transfusion independence, and patient-reported outcomes.[13]
Conclusion
Both Glasdegib and Venetoclax combination therapies represent significant progress in the treatment of elderly AML patients who are not candidates for intensive chemotherapy. The VIALE-A trial demonstrated a more pronounced improvement in median overall survival and complete remission rates with the Venetoclax and azacitidine combination compared to the outcomes observed with Glasdegib and low-dose cytarabine in the BRIGHT AML 1003 trial. However, direct head-to-head comparisons are lacking. Treatment decisions should consider the individual patient's characteristics, including comorbidities, cytogenetic and molecular risk factors, and the specific safety profiles of each regimen. The distinct mechanisms of action of these drugs also open avenues for further research into novel combination strategies and the management of resistance.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. Frontiers | Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside [frontiersin.org]
- 2. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. album-online.com [album-online.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. VENCLEXTA® (venetoclax tablets) | VIALE-A Trial Study Design [venclextahcp.com]
- 9. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. VIALE-A trial update | Venetoclax and azacitidine combination for the treatment of older patients with newly diagnosed AML [aml-hub.com]
A Comparative Guide to the Efficacy of Glasdegib and Other SMO Inhibitors in Leukemia
This guide provides a detailed comparison of Glasdegib and other Smoothened (SMO) inhibitors for the treatment of leukemia, with a focus on acute myeloid leukemia (AML). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental protocols.
Introduction: The Hedgehog Pathway in Leukemia
Acute myeloid leukemia (AML) is an aggressive blood cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow.[1] The Hedgehog (Hh) signaling pathway, a crucial regulator of cellular growth and differentiation, has been implicated in the development and progression of AML, particularly in the maintenance and expansion of leukemic stem cells (LSCs).[2][3]
SMO inhibitors are a class of targeted therapies that disrupt this pathway. By blocking the Smoothened (SMO) transmembrane protein, these drugs inhibit the signaling cascade that promotes LSC survival and proliferation.[1][4] This mechanism is thought to sensitize leukemic cells to chemotherapy, providing a rationale for combination therapies.[2][3] Glasdegib is currently the only SMO inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of AML.[2]
Mechanism of Action of SMO Inhibitors
The Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) binds to the Patched-1 (PTCH1) receptor. This binding event relieves the inhibition that PTCH1 exerts on Smoothened (SMO). The now-active SMO protein initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors. Inside the nucleus, GLI proteins promote the transcription of target genes responsible for cell proliferation, survival, and differentiation. SMO inhibitors, such as Glasdegib, Vismodegib, and Sonidegib, function by directly binding to and inhibiting the SMO protein, thereby blocking the entire downstream signaling pathway.
Comparative Clinical Efficacy
Glasdegib, in combination with low-dose cytarabine (LDAC), is the only SMO inhibitor that has demonstrated a significant survival benefit in a randomized clinical trial for AML, leading to its regulatory approval.[5] Other SMO inhibitors, such as Vismodegib and Sonidegib, have been investigated in leukemia but have shown minimal clinical efficacy to date.[2][6]
| Treatment Regimen | Trial Name (Phase) | Patient Population | Median Overall Survival (OS) | Complete Remission (CR) Rate | Reference |
| Glasdegib + LDAC | BRIGHT AML 1003 (II) | Newly diagnosed AML/MDS, unfit for intensive chemo | 8.3 - 8.8 months | 17.0% | [2][7] |
| LDAC Alone | BRIGHT AML 1003 (II) | Newly diagnosed AML/MDS, unfit for intensive chemo | 4.3 - 4.9 months | 2.3% | [2][7] |
| Glasdegib + Intensive Chemo | BRIGHT AML 1019 (III) | Newly diagnosed AML | No significant improvement vs. placebo | 49.3% vs 47.3% (placebo) | [8] |
| Glasdegib + Azacitidine | BRIGHT AML 1019 (III) | Newly diagnosed AML | No significant improvement vs. placebo | 19.6% vs 13.0% (placebo) | [8] |
| Vismodegib | Phase Ib | Relapsed/Refractory AML | 3.4 months | 6.1% (Overall Response) | [2] |
| Sonidegib | - | AML | Limited clinical data available in leukemia | - | [2][9] |
MDS: Myelodysplastic Syndrome
The pivotal BRIGHT AML 1003 study showed that adding Glasdegib to low-dose cytarabine nearly doubled median overall survival for patients with AML or high-risk MDS who were ineligible for intensive chemotherapy.[7] However, the subsequent Phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint, as the addition of Glasdegib to either intensive or non-intensive chemotherapy regimens failed to significantly improve overall survival in a broader AML patient population.[8]
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below are the protocols for the key studies cited.
-
Study Design: A Phase 2, randomized, open-label, multicenter study.[5][10]
-
Patient Population: Patients with newly diagnosed AML or high-risk myelodysplastic syndrome who were considered ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.[10]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[7]
-
Study Design: Two parallel, global, double-blind, placebo-controlled, Phase 3 studies (one for intensive therapy, one for non-intensive).[8]
-
Patient Population: Adults with previously untreated AML.[8]
-
Treatment Arms (Non-Intensive Study):
-
Glasdegib + Azacitidine: Glasdegib 100 mg orally once daily plus azacitidine.
-
Placebo + Azacitidine: Placebo plus azacitidine.[8]
-
-
Treatment Arms (Intensive Study):
-
Glasdegib + Chemo: Glasdegib 100 mg orally once daily plus cytarabine and daunorubicin.
-
Placebo + Chemo: Placebo plus cytarabine and daunorubicin.[8]
-
-
Primary Endpoint: Overall Survival (OS).[8]
-
Study Design: A single-arm, Phase Ib trial.[2]
-
Patient Population: Patients with relapsed or refractory AML.[2]
-
Primary Endpoint: To assess safety and determine the maximum tolerated dose. Efficacy was a secondary endpoint.[6]
Comparative Safety and Tolerability
The adverse event profiles for SMO inhibitors are generally consistent across the class, reflecting their on-target inhibition of the Hedgehog pathway in normal tissues. The most frequently reported side effects include muscle spasms, alopecia (hair loss), and dysgeusia (taste alteration).[3]
| Adverse Event | Glasdegib | Sonidegib | Vismodegib |
| Hematologic | Anemia, Febrile Neutropenia, Thrombocytopenia, Hemorrhage[4] | Anemia, Leukopenia[11] | - |
| Musculoskeletal | Muscle Spasms, Musculoskeletal Pain[4] | Muscle Spasms, Myalgia, Musculoskeletal Pain[12][13] | Muscle Spasms, Joint Pain[14] |
| Constitutional | Fatigue, Edema, Decreased Appetite, Weight Loss[4][15] | Fatigue, Decreased Weight, Decreased Appetite[12][13] | Fatigue, Weight Loss, Decreased Appetite[14] |
| Gastrointestinal | Nausea, Dysgeusia, Mucositis, Diarrhea, Constipation[4] | Nausea, Dysgeusia, Diarrhea, Vomiting, Abdominal Pain[12][13] | Nausea, Dysgeusia, Diarrhea, Constipation, Vomiting[14] |
| Dermatologic | Rash, Alopecia[4][15] | Alopecia, Pruritus[12][13] | Alopecia[14] |
| Cardiac | QT Interval Prolongation[4] | - | - |
| Hepatic | Elevated Serum Aminotransferases[16] | - | Potential for Hepatotoxicity[17] |
Note: The safety profiles for Sonidegib and Vismodegib are primarily derived from their use in Basal Cell Carcinoma, as extensive data in leukemia is lacking.
Conclusion
Among SMO inhibitors, Glasdegib is unique in having secured regulatory approval for the treatment of AML, specifically for older adults or those with comorbidities who are not candidates for intensive chemotherapy.[1] This approval was based on a significant overall survival benefit demonstrated in the BRIGHT AML 1003 trial when combined with low-dose cytarabine.[2] However, the failure to show a similar benefit in the broader AML population in the BRIGHT AML 1019 study suggests its efficacy may be context-dependent, highlighting the need to identify patient subgroups most likely to respond.[8]
Other SMO inhibitors, like Vismodegib and Sonidegib, have not yet demonstrated compelling efficacy in leukemia clinical trials.[2][6] While the class-related toxicities are manageable, they can impact quality of life.[15] Future research should focus on identifying predictive biomarkers to optimize patient selection for Glasdegib therapy and to explore its potential in other combination regimens.[18]
References
- 1. Daurismo (Glasdegib) Approved, in Combination with Low-Dose Cytarabine, for Newly Diagnosed Acute Myeloid Leukemia in Older Adults or Those Unfit for Intensive Chemotherapy [ahdbonline.com]
- 2. Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Daurismo (Glasdegib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of vismodegib in relapsed/refractory acute myeloid leukaemia: results of a phase Ib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glasdegib, a Hedgehog Inhibitor, Nearly Doubles Survival in Acute Myeloid Leukemia or High-Risk Myelodysplastic Syndrome [jhoponline.com]
- 8. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
- 9. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. oncolink.org [oncolink.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Adverse Reactions | ODOMZO® (sonidegib) for Oncologists [odomzo.com]
- 14. Side Effects and Tips | Erivedge® (vismodegib) [erivedge.com]
- 15. youtube.com [youtube.com]
- 16. Glasdegib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Glasdegib for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Glasdegib Plus Low-Dose Cytarabine Demonstrates Superior Survival in AML Patients Ineligible for Intensive Chemotherapy
A comprehensive analysis of the BRIGHT AML 1003 trial reveals that the combination of glasdegib and low-dose cytarabine (LDAC) significantly improves overall survival and complete remission rates compared to LDAC alone in patients with newly diagnosed acute myeloid leukemia (AML) who are not candidates for intensive chemotherapy.
The Phase II BRIGHT AML 1003 study was a randomized, open-label, multicenter trial designed to evaluate the efficacy and safety of glasdegib, a Hedgehog pathway inhibitor, in combination with LDAC.[1][2] The findings position this combination as a significant therapeutic advance for a patient population with limited treatment options.
Enhanced Efficacy with Combination Therapy
The addition of glasdegib to LDAC resulted in a clinically meaningful improvement in the primary endpoint of overall survival (OS). Patients receiving the combination therapy experienced a median OS of 8.3 months, nearly double that of the 4.3 months observed in the LDAC monotherapy arm.[3] This survival benefit was statistically significant, with a hazard ratio of 0.495, indicating a 50.5% reduction in the risk of death.[3]
Furthermore, the combination therapy led to a substantially higher rate of complete remission (CR). A notable 19.2% of patients in the glasdegib plus LDAC arm achieved CR, compared to just 2.6% in the LDAC alone arm.[1] The median duration of these remissions was also considerably longer with the combination treatment (302 days vs. 91 days).[1]
Table 1: Efficacy Outcomes
| Endpoint | Glasdegib + LDAC | LDAC Alone | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 8.3 months | 4.3 months | 0.495 (0.325 - 0.752) | 0.0004 |
| Complete Remission (CR) Rate | 19.2% | 2.6% | - | - |
| Median Duration of CR | 302 days | 91 days | - | - |
Safety and Tolerability Profile
The safety profile of glasdegib in combination with LDAC was found to be manageable. The most frequently reported treatment-emergent adverse events (AEs) of any grade in the combination arm were anemia, diarrhea, and nausea. Serious AEs (Grade ≥3) were reported in a similar proportion of patients in both treatment arms.[1]
Table 2: Common Treatment-Emergent Adverse Events (AEs)
| Adverse Event | Glasdegib + LDAC (All Grades) | LDAC Alone (All Grades) | Glasdegib + LDAC (Grade ≥3) | LDAC Alone (Grade ≥3) |
| Anemia | 43% | 42% | 41% | 37% |
| Thrombocytopenia | 30% | 27% | Not Reported | Not Reported |
| Febrile Neutropenia | 31% | 22% | 31% | 22% |
| Pneumonia | 21.3% | 19.4% | 21.3% | 19.4% |
| Diarrhea | Not Reported | Not Reported | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported | Not Reported | Not Reported |
| Dysgeusia (Taste alteration) | 25.0% | Not Reported | Not Reported | Not Reported |
| Muscle Spasms | 22.6% | Not Reported | Not Reported | Not Reported |
| Alopecia (Hair loss) | 10.7% | Not Reported | Not Reported | Not Reported |
Note: Some data for specific grades were not available in the reviewed sources.
Experimental Design and Methodology
The BRIGHT AML 1003 trial enrolled adult patients (≥ 55 years) with previously untreated de novo or secondary AML who were deemed ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.[2][4] Patients were randomized in a 2:1 ratio to receive either glasdegib plus LDAC or LDAC alone.[2]
The treatment regimen for the combination arm consisted of 100 mg of glasdegib administered orally once daily, and 20 mg of LDAC administered subcutaneously twice daily on days 1-10 of a 28-day cycle.[5] The control arm received the same LDAC regimen.[5] The primary endpoint was overall survival, with secondary endpoints including complete remission rate, tolerability, and toxicity.[1] Response to treatment was evaluated based on the International Working Group (IWG) criteria for AML.[4]
Caption: Experimental workflow of the BRIGHT AML 1003 trial.
Mechanism of Action: Targeting the Hedgehog Pathway
Glasdegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[4] Aberrant activation of this pathway is implicated in the survival and proliferation of leukemic stem cells. By inhibiting SMO, glasdegib disrupts this signaling cascade, thereby reducing the viability of cancer cells.
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.
References
- 1. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 2. Long-term analysis of phase II BRIGHT AML 1003 trial of glasdegib + LDAC in patients with AML who were ineligible for intensive chemotherapy [aml-hub.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Survival outcomes and clinical benefit in patients with acute myeloid leukemia treated with glasdegib and low-dose cytarabine according to response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. becarispublishing.com [becarispublishing.com]
BRIGHT AML 1019 Phase 3 Trial: A Comparative Analysis of Glasdegib with Chemotherapy in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of glasdegib in combination with standard chemotherapy versus chemotherapy alone in patients with newly diagnosed acute myeloid leukemia (AML), based on the findings of the BRIGHT AML 1019 phase 3 clinical trial. The trial evaluated two distinct patient populations: those eligible for intensive chemotherapy and those for whom non-intensive therapy was more appropriate.
Overview of the BRIGHT AML 1019 Trial
The BRIGHT AML 1019 study (NCT03416179) was a randomized, double-blind, placebo-controlled, phase 3 trial designed to assess the efficacy and safety of glasdegib, a Hedgehog signaling pathway inhibitor, in adult patients with previously untreated AML.[1] The trial consisted of two independent studies:
-
Intensive Chemotherapy Cohort: Patients were randomized to receive either glasdegib or placebo in combination with a standard "7+3" induction regimen of cytarabine and daunorubicin.[2][3]
-
Non-Intensive Chemotherapy Cohort: Patients not eligible for intensive chemotherapy were randomized to receive either glasdegib or placebo in combination with azacitidine.[2][3]
The primary endpoint for both cohorts was overall survival (OS).[2][3]
Efficacy Outcomes: A Head-to-Head Comparison
The addition of glasdegib to either intensive or non-intensive chemotherapy did not result in a statistically significant improvement in the primary endpoint of overall survival.[4][5]
Intensive Chemotherapy Cohort: Efficacy Data
In the intensive chemotherapy arm, the combination of glasdegib with cytarabine and daunorubicin did not demonstrate a significant survival benefit over placebo plus chemotherapy.[4] Key efficacy endpoints are summarized below.
| Efficacy Endpoint | Glasdegib + Chemo (n=201) | Placebo + Chemo (n=203) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | Not Reported | Not Reported | 1.05 (0.782–1.408) | 0.749 |
| Complete Response (CR) | 49.3% | 47.3% | - | - |
| CR with Incomplete Hematologic Recovery (CRi) | 1.5% | 5.4% | - | - |
| CR with Negative Minimal Residual Disease (CRMRD-neg) | 5.0% | 5.4% | - | - |
| Partial Response (PR) | 5.0% | 4.4% | - | - |
Data sourced from a secondary analysis of the BRIGHT AML 1019 trial results.[2] Note: Specific median OS and Event-Free Survival (EFS) data were not available in the reviewed search results.
Non-Intensive Chemotherapy Cohort: Efficacy Data
Similarly, in the non-intensive chemotherapy arm, glasdegib in combination with azacitidine did not lead to a significant improvement in overall survival compared to placebo with azacitidine.[4]
| Efficacy Endpoint | Glasdegib + Azacitidine (n=163) | Placebo + Azacitidine (n=162) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (OS) | Not Reported | Not Reported | 0.99 (0.768–1.289) | 0.969 |
| Complete Response (CR) | 19.6% | 13.0% | - | - |
| CR with Incomplete Hematologic Recovery (CRi) | 2.5% | 0.6% | - | - |
| CR with Partial Hematologic Recovery (CRh) | 3.1% | 3.1% | - | - |
| CR with Negative Minimal Residual Disease (CRMRD-neg) | 1.8% | 0.6% | - | - |
Data sourced from a secondary analysis of the BRIGHT AML 1019 trial results.[2] Note: Specific median OS and Event-Free Survival (EFS) data were not available in the reviewed search results.
Safety and Tolerability Profile
The addition of glasdegib to chemotherapy was generally well-tolerated, with a safety profile consistent with previous studies. The overall incidence of treatment-emergent adverse events (TEAEs) was similar between the glasdegib and placebo arms in both cohorts.[4][5]
Intensive Chemotherapy Cohort: Common Adverse Events
| Adverse Event | Glasdegib + Chemo | Placebo + Chemo |
| Any TEAE | 99.0% | 98.5% |
| Nausea | Most Common | Most Common |
| Febrile Neutropenia | Most Common | Most Common |
| Anemia | Most Common | Most Common |
A comprehensive list of all adverse events and their frequencies was not available in the reviewed search results.[4][5]
Non-Intensive Chemotherapy Cohort: Common Adverse Events
| Adverse Event | Glasdegib + Azacitidine | Placebo + Azacitidine |
| Any TEAE | 99.4% | 98.8% |
| Anemia | Most Common | Most Common |
| Constipation | Most Common | Most Common |
| Nausea | Most Common | Most Common |
A comprehensive list of all adverse events and their frequencies was not available in the reviewed search results.[4][5]
Experimental Protocols
Trial Design
The BRIGHT AML 1019 trial was a phase 3, randomized, double-blind, placebo-controlled study conducted globally.[1] Patients with untreated AML were assigned to either the intensive or non-intensive cohort based on investigator assessment of their fitness for chemotherapy and treatment goals.[1] Within each cohort, patients were randomized in a 1:1 ratio to receive either glasdegib 100 mg orally once daily or a matching placebo, in combination with the respective chemotherapy regimen.[2]
Dosing Regimens
-
Intensive Cohort:
-
Induction: Cytarabine 100 or 200 mg/m² continuous intravenous infusion for 7 days, and daunorubicin 60 mg/m² intravenous infusion for 3 days ("7+3").
-
Consolidation: High-dose cytarabine.
-
Glasdegib/Placebo: 100 mg orally once daily.
-
-
Non-Intensive Cohort:
-
Azacitidine: 75 mg/m² subcutaneously or intravenously for 7 days of a 28-day cycle.
-
Glasdegib/Placebo: 100 mg orally once daily.
-
Response and Safety Assessments
Response to treatment was assessed by the investigators according to the 2017 European LeukemiaNet (ELN) recommendations. Safety was monitored through the collection of adverse events, which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.
Mechanism of Action: Targeting the Hedgehog Pathway
Glasdegib is an orally bioavailable small molecule that inhibits Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway. Aberrant activation of this pathway is implicated in the survival and proliferation of leukemia stem cells. By blocking SMO, glasdegib aims to disrupt the signaling cascade that contributes to the maintenance of these cancer-initiating cells.
Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the SMO receptor.
BRIGHT AML 1019 Trial Workflow
The following diagram illustrates the overall workflow of the BRIGHT AML 1019 clinical trial, from patient screening to treatment allocation and follow-up.
Caption: Workflow of the BRIGHT AML 1019 phase 3 clinical trial.
Conclusion
The BRIGHT AML 1019 phase 3 trial did not meet its primary endpoint, as the addition of glasdegib to either intensive or non-intensive standard chemotherapy regimens did not significantly improve overall survival in patients with newly diagnosed AML.[4][5] The safety profile of glasdegib in combination with chemotherapy was found to be acceptable.[2] These findings stand in contrast to the previously observed survival benefit of glasdegib in combination with low-dose cytarabine in a phase 2 study. Further research may be warranted to identify specific patient subgroups who might benefit from Hedgehog pathway inhibition in AML.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Adding glasdegib to chemotherapy does not improve survival in patients with untreated AML - BJH [bjh.be]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Glasdegib plus intensive or non-intensive chemotherapy for untreated acute myeloid leukemia: results from the randomized, phase 3 BRIGHT AML 1019 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Glasdegib Maleate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Glasdegib Maleate, a potent hedgehog signaling pathway inhibitor used in research and development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as a hazardous, cytotoxic, and teratogenic compound, requiring specialized handling and disposal protocols.
Personnel Safety and Protective Equipment
All personnel handling this compound in any form (powder, solutions, or contained in waste) must be trained on the specific hazards of the compound and these disposal procedures.[1] Appropriate Personal Protective Equipment (PPE) is mandatory at all times and includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves every hour or immediately if they are compromised.[2]
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the drug outside of a containment device to prevent aerosol inhalation.
Handling and Segregation of Waste
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All waste streams contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, vials, flasks, pipettes, and any other disposable labware. These items must be placed directly into a designated, puncture-proof, and clearly labeled hazardous waste container. The container must have a lid and be kept closed when not in use.
-
Liquid Waste: Includes unused experimental solutions, cell culture media containing the drug, and the first rinse of any non-disposable glassware. Liquid waste must be collected in a dedicated, leak-proof, and shatter-proof container that is clearly labeled as "Hazardous Waste: this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
Decontamination and Spill Management
A written spill procedure must be in place and a spill kit readily available in any area where this compound is handled.
Decontamination of Surfaces and Equipment:
For routine cleaning of laboratory benches and non-disposable equipment, a two-step process is recommended based on general procedures for cytotoxic agents:
-
Deactivation: Carefully wipe down the surface with a solution of sodium hypochlorite.
-
Cleaning: Follow the deactivation step with a cleaning agent (e.g., 70% ethanol or a laboratory-grade detergent) to remove the sodium hypochlorite residue.
Spill Response:
-
Alert: Immediately alert others in the area.
-
Evacuate: Evacuate the immediate area of the spill.
-
Protect: Don appropriate PPE from the spill kit, including double gloves, a disposable gown, and eye protection.
-
Contain: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating aerosols.
-
Clean: Working from the outside of the spill inwards, clean the area using the decontamination solution.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
-
Report: Report the spill to the laboratory supervisor and the institution's EHS office.
Step-by-Step Disposal Protocol
-
Segregate Waste: At the point of generation, place all this compound-contaminated materials into their designated hazardous waste containers (solid, liquid, or sharps).
-
Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Cytotoxic Waste," the name "this compound," and the appropriate hazard symbols.
-
Seal Containers: When a container is three-quarters full, securely seal it.[2] Do not overfill containers.
-
Store Securely: Store sealed waste containers in a designated, secure area with limited access, away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Disposal must be conducted through a licensed hazardous waste management company.
-
Final Disposal Method: The required method for final disposal of cytotoxic pharmaceutical waste is high-temperature incineration at a permitted facility.
Quantitative Data for Decontamination
While specific chemical degradation studies for this compound are not publicly available, sodium hypochlorite is a commonly recommended and effective decontaminating agent for many cytotoxic drugs.[3] The following table provides a general guideline for its use.
| Parameter | Guideline | Source |
| Decontaminating Agent | Sodium Hypochlorite (household bleach) | [3] |
| Working Concentration | 5.25% solution (undiluted household bleach) | [3] |
| Application Method | Gently wipe the contaminated surface. | General Lab Practice |
| Contact Time | At least 3 hours for complete degradation of some agents. | [3] |
| Neutralization (Optional) | Follow with a wipe of sodium thiosulfate to neutralize bleach. | General Lab Practice |
| Final Rinse | Wipe down with 70% ethanol or sterile water. | General Lab Practice |
Note: The efficacy and required contact time can vary between different cytotoxic compounds. This information is provided as a general guideline. Always consult with your institution's EHS department for specific approved procedures.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Glasdegib Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Glasdegib Maleate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | Chemotherapy gloves | Tested to ASTM D6978 standard.[1] Consider double gloving. |
| Elastomeric half-mask with multi-gas cartridge and P100 filter | Recommended if packaging is not enclosed in plastic.[1] | |
| Handling Intact Tablets | Chemotherapy gloves | Tested to ASTM D6978 standard.[2] |
| Compounding (Crushing/Breaking Tablets) | Chemotherapy gloves (double) | Tested to ASTM D6978 standard.[2][3] |
| Impermeable, disposable gown | Long-sleeved with closed cuffs.[1] | |
| Safety goggles with side-shields or face shield | To protect against splashes.[3][4] | |
| Suitable respirator | Required if not working in a containment primary engineering control (C-PEC).[1][4] | |
| Administering the Compound (in a research setting) | Chemotherapy gloves (double) | Tested to ASTM D6978 standard.[2][3] |
| Impermeable, disposable gown | Long-sleeved with closed cuffs.[1] | |
| Face shield and/or safety goggles | To be worn when there is a risk of splashing.[3] | |
| Spill Cleanup | Chemotherapy gloves (double) | Tested to ASTM D6978 standard. |
| Impermeable, disposable gown | Long-sleeved with closed cuffs. | |
| Safety goggles with side-shields and face shield | Full facial protection is preferred.[3] | |
| Appropriate respiratory protection | Dependent on the size and nature of the spill. | |
| Waste Disposal | Chemotherapy gloves (double) | Tested to ASTM D6978 standard. |
| Impermeable, disposable gown | Long-sleeved with closed cuffs. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical. The following workflow outlines the key procedural steps.
Caption: Operational Workflow for this compound Handling.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, inspect the external packaging for any signs of damage. Wear chemotherapy gloves when unpacking.[1] If the packaging is compromised, implement spill procedures immediately.
-
Storage: Store this compound in a designated, well-ventilated, and locked area to restrict access.[5] The recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[6]
-
Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[4]
-
Avoid the formation of dust and aerosols.[4] Do not split or crush tablets unless required for the experimental protocol, and do so within a containment device.[7]
-
Don all required PPE as outlined in the table above before handling the compound.
-
After handling, thoroughly wash hands and forearms with soap and water.[4]
-
-
Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wear appropriate PPE, including double chemotherapy gloves, a gown, eye protection, and a respirator.
-
Contain the spill using a spill kit with absorbent materials.
-
Clean the spill area thoroughly. Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Caption: Disposal Pathway for this compound Waste.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and labware, must be segregated from general laboratory waste.
-
Containment: Place all contaminated materials into clearly labeled, sealed, and leak-proof hazardous waste containers.
-
Disposal Route: Do not dispose of this compound or contaminated waste via wastewater or general household waste.[8]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company, following all local, state, and federal regulations.
It is important to note that this compound may cause embryo-fetal death or severe birth defects.[7][8][9] Therefore, women who are pregnant or may become pregnant should not handle this compound. Men handling this compound should use condoms during sexual encounters with a pregnant partner or a female partner of reproductive potential during and for at least 30 days after the last dose, due to the potential risk of exposure through semen.[8][9]
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. pogo.ca [pogo.ca]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
